n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetraethylhex-2-yne-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-5-15(6-2)13-11-9-10-12-14-16(7-3)8-4/h5-9,11,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBJQXAIDFSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC#CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992090 | |
| Record name | N~1~,N~1~,N~6~,N~6~-Tetraethylhex-2-yne-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7155-18-2 | |
| Record name | NSC59772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~1~,N~6~,N~6~-Tetraethylhex-2-yne-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for n,n,n',n'-tetraethylhex-2-yne-1,6-diamine, a molecule of interest for various applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures for this specific compound in the current literature, this guide outlines a robust and adaptable protocol based on the well-established synthesis of analogous diaminoalkynes.
Introduction
This compound is a symmetrical diamine featuring a central alkyne functionality. This unique structural motif, combining the rigidity of the triple bond with the basicity and nucleophilicity of the tertiary amine groups, makes it an attractive building block in several areas of chemical research. Potential applications include its use as a ligand in coordination chemistry, a monomer for the synthesis of novel polymers, and as a scaffold for the development of new therapeutic agents. The tetraethyl substitution on the nitrogen atoms imparts significant steric bulk and lipophilicity, which can be exploited to fine-tune the pharmacological and material properties of its derivatives.
This guide will focus on a two-step synthetic approach, starting from the commercially available 1,4-dichloro-2-butyne, followed by a chain extension and subsequent amination.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step process. The first step is a chain extension of 1,4-dichloro-2-butyne to form a 1,6-dihalohex-2-yne. The second step is the nucleophilic substitution of the dihalide with diethylamine to yield the target molecule.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 1,6-Dichlorohex-2-yne (A plausible intermediate)
Materials:
-
1-Chloro-2-butyne
-
Magnesium turnings
-
Ethylene oxide
-
Thionyl chloride
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
Procedure:
-
Prepare the Grignard reagent from 1-chloro-2-butyne and magnesium in anhydrous diethyl ether.
-
Cool the Grignard solution in a dry ice/acetone bath.
-
Slowly bubble ethylene oxide gas through the cooled Grignard solution.
-
After the reaction is complete, quench the reaction mixture with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 6-chlorohex-2-yn-1-ol.
-
To a solution of 6-chlorohex-2-yn-1-ol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to yield 1,6-dichlorohex-2-yne.
Step 2: Synthesis of this compound
This procedure is adapted from the synthesis of the analogous N,N,N',N'-tetraethyl-2-butyne-1,4-diamine.
Materials:
-
1,6-Dichlorohex-2-yne
-
Diethylamine (large excess)
-
Suitable solvent (e.g., acetonitrile, ethanol, or neat diethylamine)
-
Base (e.g., potassium carbonate, optional)
Procedure:
-
In a pressure-rated reaction vessel, combine 1,6-dichlorohex-2-yne and a large excess of diethylamine (at least 4 equivalents, but often used as the solvent).
-
If a solvent other than diethylamine is used, add a suitable base like potassium carbonate to scavenge the HCl formed during the reaction.
-
Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined empirically, for example by monitoring the reaction progress with GC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
If an excess of diethylamine was used, remove it by distillation.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
The following table summarizes expected reaction parameters and yields, based on analogous syntheses of diaminoalkynes. These values should be considered as a starting point for optimization.
| Parameter | Value/Range | Citation |
| Step 2: Amination | ||
| Reactant Ratio (Diamine:Dihalide) | 4:1 to 10:1 | N/A |
| Temperature | 80 - 120 °C | [1] |
| Reaction Time | 12 - 48 hours | N/A |
| Solvent | Acetonitrile, Ethanol, or neat Diethylamine | N/A |
| Typical Yield | 60 - 80% | N/A |
Characterization
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques. The following are expected spectral data based on the structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 1.0 ppm corresponding to the methyl protons of the ethyl groups, a quartet at around 2.5 ppm for the methylene protons of the ethyl groups, a triplet for the methylene protons adjacent to the triple bond, and another multiplet for the other methylene protons of the hexynyl chain.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl and methylene carbons of the ethyl groups, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the hexynyl backbone.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show a weak absorption band around 2200-2250 cm⁻¹ characteristic of the C≡C triple bond stretching vibration. Strong C-H stretching and bending vibrations from the alkyl groups will also be present.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₂₈N₂). Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the nitrogen atoms.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for the synthesis and purification of the target diamine.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. The outlined procedures, based on established methodologies for similar compounds, offer a solid starting point for researchers and professionals in the field of drug development and materials science. Further optimization of the reaction conditions will likely be necessary to achieve high yields and purity of the final product. The characterization data provided will be instrumental in confirming the identity and purity of the synthesized compound.
References
An In-Depth Technical Guide to the Synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a feasible synthetic pathway for n,n,n',n'-tetraethylhex-2-yne-1,6-diamine, a molecule of interest for various research and development applications. The proposed synthesis is a multi-step process involving the formation of a key intermediate, hex-2-yne-1,6-diol, followed by its conversion to the corresponding dichloride and subsequent amination. The methodologies presented are based on established and analogous chemical transformations.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a three-step process, commencing with the synthesis of hex-2-yne-1,6-diol. This intermediate is then subjected to chlorination to yield 1,6-dichlorohex-2-yne, which finally undergoes a nucleophilic substitution with diethylamine to afford the target diamine.
Figure 1: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions and may require optimization for the specific substrates.
Step 1: Synthesis of Hex-2-yne-1,6-diol
This step can be achieved via a Grignard reaction between the Grignard reagent of a protected propargyl alcohol and ethylene oxide, followed by deprotection.
Protocol:
-
Protection of Propargyl Alcohol: To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add a protecting group for the hydroxyl function (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole).
-
Formation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), react the protected propargyl alcohol with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath and slowly add a solution of ethylene oxide in anhydrous THF. The reaction is typically exothermic and should be controlled carefully.
-
Work-up and Deprotection: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The protecting group can then be removed using appropriate conditions (e.g., tetrabutylammonium fluoride for a silyl protecting group) to yield hex-2-yne-1,6-diol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1,6-Dichlorohex-2-yne
This step involves the chlorination of hex-2-yne-1,6-diol using thionyl chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve hex-2-yne-1,6-diol in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. The reaction is exothermic and generates HCl gas, which should be trapped. The use of pyridine as a solvent can also serve to neutralize the generated HCl.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice-water and extracted with an organic solvent.
-
Purification: The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 1,6-dichlorohex-2-yne, which can be further purified by vacuum distillation or column chromatography.
Step 3: Synthesis of this compound
The final step is the amination of 1,6-dichlorohex-2-yne with an excess of diethylamine.
Protocol:
-
Reaction Setup: In a pressure vessel, dissolve 1,6-dichlorohex-2-yne in an excess of diethylamine. The use of a large excess of the amine drives the reaction to completion and minimizes the formation of by-products.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C for several hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up: After the reaction is complete, the excess diethylamine is removed by distillation. The residue is then dissolved in an organic solvent and washed with water to remove any diethylamine hydrochloride salt formed.
-
Purification: The organic layer is dried over anhydrous potassium carbonate, and the solvent is evaporated. The crude this compound can be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic quantitative data for the synthesis, based on typical yields and conditions for analogous reactions.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protected Propargyl Alcohol, Ethylene Oxide | Mg, Deprotecting Agent | THF | 0 - 25 | 4 - 6 | 75-85 |
| 2 | Hex-2-yne-1,6-diol | Thionyl Chloride, Pyridine | Pyridine/DCM | 0 - 40 | 2 - 4 | 80-90 |
| 3 | 1,6-Dichlorohex-2-yne, Diethylamine | - | Excess Amine | 80 - 120 | 6 - 12 | 70-80 |
Experimental Workflow Diagram
The overall experimental workflow can be visualized as follows:
Figure 2: A generalized experimental workflow for the synthesis of the target molecule.
Technical Guide: Spectroscopic Analysis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine.
Introduction
This compound, identified by the CAS number 7155-18-2, is a diamine with a central alkyne functional group.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. This guide aims to provide a comprehensive overview of its NMR and mass spectrometry data. However, a thorough search of public scientific databases reveals a significant scarcity of experimentally derived NMR and mass spectrometry data for this specific compound.
To provide valuable context and a practical analytical framework, this document will present data for a structurally related and more extensively characterized compound: N,N,N',N'-Tetramethyl-1,6-hexanediamine (CAS: 111-18-2) . The methodologies and interpretation approaches discussed for this analog are directly applicable to the analysis of this compound.
Part 1: this compound (Target Compound)
As of the latest literature review, detailed, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is limited. Researchers seeking to characterize this compound would need to perform the analyses outlined in the general experimental protocols below. The expected spectral features can be predicted based on its structure, but would require experimental verification.
Part 2: N,N,N',N'-Tetramethyl-1,6-hexanediamine (Structural Analog)
N,N,N',N'-Tetramethyl-1,6-hexanediamine serves as a useful, albeit structurally simpler, analog without the central alkyne group.[2][3][4]
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) data is available for N,N,N',N'-Tetramethyl-1,6-hexanediamine. The fragmentation pattern provides key information about the molecule's structure.
| Property | Value |
| Molecular Formula | C₁₀H₂₄N₂ |
| Molecular Weight | 172.31 g/mol |
| CAS Number | 111-18-2 |
| Major Mass Peaks (m/z) | Data not explicitly provided in search results |
Note: While the availability of mass spectrometry data is mentioned, specific peak values and their relative abundances are not detailed in the provided search results.
NMR Data
-
¹H NMR: Signals corresponding to the N-methyl protons and the three distinct methylene (-CH₂-) groups in the hexane chain.
-
¹³C NMR: Signals for the N-methyl carbons and the three unique methylene carbons.
Part 3: Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data, applicable to both the target compound and its analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.
-
This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar molecules. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
EI-MS Protocol:
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analyze the resulting ions to generate the mass spectrum.
-
-
ESI-MS Protocol:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the emitter to generate a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged ions, which are then directed into the mass analyzer.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution data allows for the determination of the elemental composition of the parent ion and its fragments.
-
Part 4: Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. 7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamineCAS号:7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Tetramethylhexamethylenediamine | C10H24N2 | CID 8097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N,N',N'-Tetramethyl-1,6-diaminohexane 111-18-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
Physical and chemical properties of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Preliminary Note for Researchers, Scientists, and Drug Development Professionals:
This guide will proceed by presenting the limited available information for the requested compound. Furthermore, given the structural similarity and the abundance of data for a related compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (CAS No. 111-18-2) , this document will also provide a comprehensive overview of its properties and associated experimental data as a potential point of reference. It is crucial to note that while related, the properties of these two compounds will differ.
Part 1: n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
As of the latest data retrieval, specific, experimentally verified physical and chemical properties for this compound are not available in the public domain. Further research or custom synthesis and analysis would be required to determine its characteristics.
Part 2: A Technical Guide to N,N,N',N'-Tetramethyl-1,6-hexanediamine (CAS No. 111-18-2)
This section provides a detailed overview of N,N,N',N'-Tetramethyl-1,6-hexanediamine, a structurally similar diamine that is well-characterized.
Chemical and Physical Properties
A summary of the key physical and chemical properties of N,N,N',N'-Tetramethyl-1,6-hexanediamine is presented below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₂ | [2][3][4][5] |
| Molecular Weight | 172.31 g/mol | [2][3][4][5] |
| CAS Number | 111-18-2 | [2][3][4][6] |
| IUPAC Name | N,N,N',N'-tetramethylhexane-1,6-diamine | [2][4] |
| Synonyms | 1,6-Bis(dimethylamino)hexane, Hexamethylenebis(dimethylamine) | [2][6] |
| Appearance | Clear, colorless to yellow liquid | [3][4][6] |
| Boiling Point | 209-210 °C | [3][4][7] |
| Density | 0.806 g/mL at 25 °C | [3][4][7] |
| Refractive Index | n20/D 1.4359 | [7] |
| Flash Point | 74 °C (165.2 °F) - closed cup | |
| Solubility | Miscible with water, methanol, acetone, ether, and benzene. Insoluble in heptane. | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for N,N,N',N'-Tetramethyl-1,6-hexanediamine is available for reference in spectral databases, the expected chemical shifts can be predicted based on its structure. One would anticipate signals corresponding to the methyl protons on the nitrogen atoms and distinct signals for the methylene protons along the hexane chain.[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, the ¹³C NMR spectrum would show distinct peaks for the methyl carbons and the three unique methylene carbons in the hexamethylene backbone.
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by C-H stretching and bending vibrations for the alkyl groups and C-N stretching vibrations.[5] The absence of N-H stretching bands would confirm it as a tertiary diamine.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the alkyl chains.
Synthesis and Experimental Protocols
N,N,N',N'-Tetramethyl-1,6-hexanediamine can be synthesized through several routes.
Synthesis from 1,6-Hexanediamine and Formaldehyde (Reductive Amination):
A common method for the synthesis of methylated amines is the reductive amination of a primary amine.
-
Reactants: 1,6-Hexanediamine, Formaldehyde (as an aqueous solution or paraformaldehyde), and a reducing agent.
-
Reducing Agent: Common reducing agents for this reaction include formic acid (Eschweiler-Clarke reaction), sodium borohydride, or catalytic hydrogenation.
-
General Procedure (Eschweiler-Clarke):
-
1,6-Hexanediamine is mixed with an excess of formaldehyde and formic acid.
-
The mixture is heated, often to reflux, for several hours. The formic acid acts as the reducing agent.
-
After the reaction is complete, the mixture is cooled and made basic, typically with NaOH, to neutralize the excess formic acid and deprotonate the amine product.
-
The product is then extracted with an organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
-
DOT Representation of a General Synthesis Workflow:
Applications in Research and Development
N,N,N',N'-Tetramethyl-1,6-hexanediamine serves as a versatile building block and reagent in various chemical applications.
-
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polymers and as a catalyst in polyurethane production.[9][10]
-
Anion Exchange Membranes (AEMs): This diamine is utilized in the preparation of AEMs for alkaline fuel cells, where it can be quaternized to introduce cationic groups, thereby enhancing ionic conductivity.[3][4][9]
-
Zeolite Synthesis: It can act as a structure-directing agent (template) in the synthesis of zeolites and other porous materials.[4][9]
-
Gas Treatment: Formulations containing this compound have been explored for the absorption of CO₂ in natural gas purification.[4][10]
DOT Representation of Application Areas:
Safety and Handling
N,N,N',N'-Tetramethyl-1,6-hexanediamine is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6][11] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this substance.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6][11]
References
- 1. 7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamineCAS号:7155-18-2_N,N,N,N-tetraethylhex-2-yne-1,6-diamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Tetramethylhexamethylenediamine | C10H24N2 | CID 8097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 [chemicalbook.com]
- 4. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | Benchchem [benchchem.com]
- 5. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. N,N,N ,N -Tetramethyl-1,6-hexanediamine 99 111-18-2 [sigmaaldrich.com]
- 8. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]
- 11. westliberty.edu [westliberty.edu]
Crystal Structure of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine: Data Currently Unavailable
A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for the compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine.
Researchers, scientists, and drug development professionals are advised that at present, the three-dimensional arrangement of atoms and molecules within the crystal lattice of this specific diamine has not been determined or published. Consequently, quantitative data such as bond lengths, bond angles, and unit cell parameters are not available.
While no information was found for the requested compound, a detailed crystallographic analysis is available for a structurally related compound, N,N,N',N'-tetramethylethanediamine . This information is presented below as a potential reference for understanding the crystallographic characteristics of similar short-chain diamines.
Alternative Analysis: Crystal Structure of N,N,N',N'-tetramethylethanediamine
As an alternative, this guide provides a detailed technical overview of the crystal structure of N,N,N',N'-tetramethylethanediamine, a bidentate amine ligand commonly utilized in organolithium chemistry.[1][2] The data and protocols presented here are based on a published crystallographic study.[1]
Quantitative Crystallographic Data
The crystal structure of N,N,N',N'-tetramethylethanediamine was determined by X-ray crystallography. The compound crystallizes in the monoclinic system with the space group P21/c.[1][2] Key crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₁₆N₂ |
| Molecular Weight ( g/mol ) | 116.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6987 (13) |
| b (Å) | 8.311 (2) |
| c (Å) | 8.453 (2) |
| β (°) | 106.954 (9) |
| Volume (ų) | 382.92 (18) |
| Z | 2 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.008 |
| F(000) | 132 |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.110 |
| Goodness-of-fit (S) | 1.05 |
Table 1: Crystal data and structure refinement for N,N,N',N'-tetramethylethanediamine.[1]
Selected bond angles for the molecule are provided in the following table, comparing the experimental crystal structure with a quantum computed structure.[1]
| Atoms | Crystal Structure (°) | Calculated (°) |
| C2—N1—C1 | 109.26 (5) | 110.29 |
| C2—N1—C3 | 111.96 (5) | 110.26 |
| N1—C3—C3 | 112.37 (6) | 112.32 |
Table 2: Comparison of selected bond angles.[1]
Experimental Protocols
Synthesis and Crystallization of N,N,N',N'-tetramethylethanediamine
The N,N,N',N'-tetramethylethanediamine used for the crystallographic study was a commercial product. The crystallization was achieved through the following procedure:
-
A solution of N,N,N',N'-tetramethylethanediamine (0.5 mmol) was prepared in n-pentane (1 ml).
-
The solution was cooled to 243 K.
-
Colorless block-shaped crystals formed upon cooling.[2]
X-ray Data Collection and Structure Refinement
The crystallographic data were collected on a Bruker Venture D8 diffractometer.[1] The key steps in the data collection and structure refinement process are outlined below.
Molecular and Crystal Structure
In the crystal, the N,N,N',N'-tetramethylethanediamine molecule is generated by a crystallographic center of symmetry. The conformation of the diamine is antiperiplanar.[1][2] The packing of the molecules in the crystal is dominated by van der Waals interactions, specifically H···H contacts, which account for 92.3% of the intermolecular interactions as determined by Hirshfeld surface analysis.[1][2]
While the crystal structure of this compound remains undetermined, the detailed analysis of its smaller, saturated analogue provides a valuable reference point for the potential solid-state conformation and intermolecular interactions of such diamines. Further research is required to elucidate the specific structural characteristics of the title compound.
References
An In-depth Technical Guide on the Stability and Reactivity of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Notice to the Reader: Information regarding the specific compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine (CAS Number 7155-18-2) is exceptionally scarce in publicly available scientific literature. As such, a comprehensive guide on its stability and reactivity, including detailed experimental protocols and signaling pathways, cannot be compiled at this time.
This guide will instead provide a detailed overview of a structurally related and well-documented compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) . The information presented here may offer general insights into the chemical behavior of aliphatic diamines. However, it is crucial to recognize that the substitution of methyl groups with ethyl groups and the presence of a central alkyne functionality in this compound will significantly influence its chemical and physical properties. Therefore, the data on TMHDA should not be considered a direct substitute for experimental data on the target compound.
Introduction to N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
N,N,N',N'-Tetramethyl-1,6-hexanediamine, also known as TMHDA, is a tertiary diamine with the chemical formula C10H24N2.[1][2][3][4] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] TMHDA is a versatile chemical intermediate with a wide range of applications in various industries, including pharmaceuticals, polymers, and materials science.[1][5]
Physicochemical Properties of TMHDA
A summary of the key physicochemical properties of TMHDA is presented in the table below. This data provides a baseline for understanding the general characteristics of this class of compounds.
| Property | Value | References |
| CAS Number | 111-18-2 | [1][2][3][4] |
| Molecular Formula | C10H24N2 | [1][2][3][4] |
| Molecular Weight | 172.31 g/mol | [1][2][3][4] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Boiling Point | 209-210 °C | [1] |
| Density | 0.806 g/mL at 25 °C | [1] |
| Solubility | Miscible in water, ethanol, acetone, and dichloromethane. | [1] |
Stability and Reactivity of TMHDA
While specific quantitative data on the stability of TMHDA is limited in the provided search results, its general reactivity can be inferred from its chemical structure and applications.
Key Reactivity Points:
-
Aminating Agent: TMHDA can act as an aminating agent, providing cationic groups that are useful in applications such as the preparation of anion exchange membranes.[1]
-
Cross-linking Agent: The two tertiary amine groups allow TMHDA to function as a cross-linking agent, enhancing the dimensional stability of polymers.[1]
-
Oxidation, Reduction, and Substitution: Like other amines, TMHDA can undergo oxidation, reduction, and substitution reactions, particularly with electrophilic reagents.[1]
-
Hygroscopic Nature: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[2]
-
Solvent Incompatibility: Due to its reactivity, carbon tetrachloride (CCl4) cannot be used as a solvent with TMHDA.[2]
Potential Biological Activity and Applications
TMHDA is utilized in various industrial and research applications, which may provide some context for its potential role in drug development.
-
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.[5]
-
Polymer Chemistry: TMHDA is used as a cross-linking agent and monomer in the synthesis of specialized polymers.[5]
-
Anion Exchange Membranes: It is integral in the development of membranes for fuel cells.[2][5]
-
Zeolite Synthesis: It acts as a template in the synthesis of zeolites.[1]
-
Gas Treatment: TMHDA is used in formulations for the removal of CO2 from natural gas.[1][6]
The toxicity profile of TMHDA indicates that it is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1]
Synthesis of TMHDA
The synthesis of TMHDA can be achieved through various methods, including the reductive methylation of 1,6-hexanediamine with formaldehyde.[1][2][4] Another reported method involves the reaction of adipodinitrile with dimethylamine.[2][4]
Logical Workflow for Characterizing this compound
Given the lack of data for the target compound, a logical experimental workflow for its characterization would be necessary. The following diagram illustrates a potential workflow for investigating the stability and reactivity of a novel compound like this compound.
Caption: Proposed experimental workflow for the characterization of a novel chemical compound.
Conclusion
While a detailed technical guide on the stability and reactivity of this compound is not currently possible due to a lack of available data, this document has provided an overview of the closely related compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA). The properties and reactivity of TMHDA can serve as a very general starting point for researchers. However, the distinct structural features of this compound, namely the ethyl substituents and the internal alkyne, will undoubtedly lead to significant differences in its behavior. Any further understanding of this specific compound will require dedicated experimental synthesis and characterization.
References
- 1. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | Benchchem [benchchem.com]
- 2. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 [chemicalbook.com]
- 3. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 4. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]
Navigating the Solubility Landscape of N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine in organic solvents. A comprehensive search of available scientific literature and chemical databases revealed a notable absence of specific quantitative solubility data for this particular compound. This suggests that the solubility profile of this compound has not been extensively studied or publicly documented.
To provide valuable insights for researchers and professionals in drug development, this guide offers information on the solubility of a structurally similar compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine. While structural differences, such as the presence of an alkyne group and ethyl versus methyl substituents in the target compound, will influence solubility, the data for this analogue can serve as a useful preliminary reference. Furthermore, this document outlines a general experimental protocol for determining the solubility of organic compounds, which can be applied to this compound.
Estimated Solubility Profile Based on a Structural Analogue
While specific data for this compound is unavailable, the solubility of N,N,N',N'-Tetramethyl-1,6-hexanediamine in various solvents has been reported.[1] This information can offer a baseline for estimating the solubility characteristics of the target compound. The presence of two tertiary amine groups in both molecules suggests they will exhibit some similar behaviors. However, the alkyne functionality in this compound introduces a region of higher polarity and potential for different intermolecular interactions compared to the saturated hexane chain of the analogue. Additionally, the larger ethyl groups on the target compound may increase its lipophilicity.
Table 1: Solubility Data for the Structural Analogue N,N,N',N'-Tetramethyl-1,6-hexanediamine
| Solvent | Solubility | Reference |
| Water | Infinitely miscible | [1] |
| Methanol | Infinitely miscible | [1] |
| Acetone | Infinitely miscible | [1] |
| Diethyl Ether | Infinitely miscible | [1] |
| Benzene | Infinitely miscible | [1] |
| Heptane | Insoluble | [1] |
Disclaimer: This data is for a structurally similar compound and should be used as an estimation only. Experimental verification of the solubility of this compound is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a general methodology for determining the solubility of an organic compound such as this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility testing.[2][3][4]
Objective: To determine the qualitative and quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, diethyl ether, toluene, heptane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Constant temperature bath (optional, for temperature-controlled studies)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Qualitative Solubility Assessment:
-
Place a small, known amount of the compound (e.g., 10 mg) into a test tube.[3]
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.[3]
-
Observe whether the compound dissolves completely.
-
Categorize the solubility as soluble, partially soluble, or insoluble based on visual inspection.
-
-
Quantitative Solubility Determination (Saturation Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Visualizing Experimental and Synthetic Pathways
To aid in the conceptualization of experimental and synthetic processes relevant to this compound, the following diagrams are provided.
Caption: A generalized workflow for the quantitative determination of solubility.
Caption: A representative synthesis pathway for a related diamine compound.[5]
Conclusion
While direct solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a practical starting point for researchers. By leveraging data from the structural analogue N,N,N',N'-Tetramethyl-1,6-hexanediamine and employing the outlined experimental protocol, scientists and drug development professionals can systematically determine the solubility profile of the target compound. The provided diagrams offer a clear visual representation of the necessary experimental workflow and a potential synthetic route for related molecules. It is imperative that future work on this compound includes thorough solubility studies to enrich the chemical knowledge base and facilitate its application in various fields.
References
An In-depth Technical Guide to the Theoretical and Experimental Characterization of N,N,N',N'-Tetramethyl-1,6-hexanediamine
An in-depth technical guide on the theoretical calculations for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine is not feasible as extensive searches have yielded no specific scientific literature or data for this particular molecule. It is possible that the name is incorrect or it is a novel compound that has not yet been described in published research.
However, a closely related and well-studied compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine , offers a basis for a comprehensive technical guide with theoretical and experimental data. This guide will focus on this analog, providing the requested in-depth analysis for researchers, scientists, and drug development professionals.
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) is a tertiary diamine that serves as a versatile building block and catalyst in various chemical processes.[1] Its symmetrical structure, featuring a flexible hexamethylene chain capped by two dimethylamino groups, imparts unique properties that are leveraged in polymer chemistry, organic synthesis, and materials science.[1] Understanding the theoretical underpinnings of its molecular structure and properties is crucial for optimizing its applications and designing novel derivatives.
This guide provides a summary of the available theoretical and experimental data for TMHDA, presented in a structured format for easy reference and comparison.
Molecular Properties
A combination of experimental data and computational predictions provides a comprehensive overview of the physicochemical properties of N,N,N',N'-Tetramethyl-1,6-hexanediamine.
Physical and Chemical Properties
The following table summarizes key physical and chemical properties of TMHDA.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₂ | [2] |
| Molecular Weight | 172.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 209-210 °C | [3] |
| Density | 0.806 g/mL at 25 °C | [3] |
| Solubility | Miscible with water, ethanol, acetone, and toluene. | [4] |
| CAS Number | 111-18-2 | [2] |
Computed Molecular Descriptors
Computational models provide valuable insights into the electronic and structural characteristics of TMHDA.
| Descriptor | Value | Reference |
| IUPAC Name | N,N,N',N'-tetramethylhexane-1,6-diamine | [5] |
| InChI | InChI=1S/C10H24N2/c1-11(2)9-7-5-6-8-10-12(3)4/h5-10H2,1-4H3 | [5] |
| InChIKey | TXXWBTOATXBWDR-UHFFFAOYSA-N | [5] |
| SMILES | CN(C)CCCCCCN(C)C | [5] |
Theoretical Calculations and Conformational Analysis
The logical workflow for a theoretical investigation of TMHDA would involve the following steps:
Caption: A typical workflow for the theoretical calculation of molecular properties.
Key aspects of a theoretical analysis would include:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule. For TMHDA, this would likely be a linear arrangement of the carbon backbone to minimize steric hindrance.
-
Vibrational Analysis: Calculation of the infrared (IR) spectrum to identify characteristic vibrational modes. This can be compared with experimental IR data for validation of the computational method.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. For TMHDA, the lone pairs on the nitrogen atoms would be expected to be regions of high negative potential.
The relationship between these theoretical concepts is illustrated below:
References
- 1. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum [chemicalbook.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platinum(II) complexes containing long-chain hydrophobic N-alkyl-diamine ligands: synthesis, characterization, molecular modeling, and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Disclaimer: The compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine is not a commercially available reagent and there is a lack of specific data in the published scientific literature. The following application notes and protocols are therefore based on established principles of organic chemistry and the known reactivity of structurally similar compounds, such as propargylamines and other aminoalkynes. The experimental procedures provided are hypothetical and should be considered as illustrative examples.
Introduction
This compound is a bifunctional organic molecule featuring two tertiary amine moieties and an internal alkyne. This unique combination of functional groups suggests its potential utility in several areas of organic synthesis, including as a ligand in transition metal catalysis, a building block for the synthesis of complex nitrogen-containing heterocyclic compounds, and as a precursor for materials science applications after quaternization.
Potential Synthetic Routes
A plausible synthesis for this compound could involve a double substitution reaction on a suitable di-electrophilic alkyne. One such hypothetical route is outlined below:
Caption: Proposed synthesis of the target diamine.
Potential Applications in Organic Synthesis
Bidentate Ligand in Homogeneous Catalysis
The two tertiary amine groups can act as a bidentate "pincer" ligand, coordinating to a metal center. This could be particularly useful in transition metal-catalyzed reactions where electron-rich ligands are beneficial.
Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The diamine could potentially be used as a ligand to stabilize a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction. The workflow for such a reaction is depicted below.
Caption: Workflow for a hypothetical Suzuki-Miyaura coupling.
Exemplary Protocol for Suzuki-Miyaura Cross-Coupling:
-
To a stirred solution of an aryl halide (1.0 mmol), an aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added palladium(II) acetate (0.02 mmol) and this compound (0.02 mmol).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Aryl Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 85 (Hypothetical) |
| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | 92 (Hypothetical) |
| 3 | 2-Chlorotoluene | 3-Methoxyphenylboronic acid | 78 (Hypothetical) |
Synthesis of Nitrogen-Containing Heterocycles
Aminoalkynes are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles through cyclization reactions.[1][2] The internal alkyne of this compound could participate in intramolecular or intermolecular cycloadditions.
Hypothetical Application: Gold-Catalyzed Intramolecular Cyclization
If one of the ethyl groups on the nitrogen were replaced with a group capable of nucleophilic attack on the alkyne (e.g., a hydroxyl or a primary amine), the compound could undergo an intramolecular cyclization, often catalyzed by gold or other transition metals.[1]
Caption: General workflow for a gold-catalyzed cyclization.
Exemplary Protocol for Gold-Catalyzed Cyclization:
-
To a solution of a suitably functionalized this compound derivative (0.5 mmol) in dry dichloromethane (10 mL) is added a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 0.01 mmol).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the heterocyclic product.
Table 2: Hypothetical Quantitative Data for Cyclization Reactions
| Entry | Nucleophile | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pendant -OH | 2 | 90 (Hypothetical) |
| 2 | Pendant -NH2 | 2 | 85 (Hypothetical) |
| 3 | Pendant -COOH | 5 | 75 (Hypothetical) |
Other Potential Applications
-
Quaternization: The tertiary amine groups can be readily quaternized by reacting with alkyl halides to form quaternary ammonium salts. These salts could find applications as phase-transfer catalysts, ionic liquids, or as monomers for the synthesis of polyammonium materials.
-
"Click" Chemistry Precursor: While the internal alkyne is less reactive in traditional copper-catalyzed azide-alkyne cycloadditions (CuAAC) compared to terminal alkynes, it can still undergo cycloaddition reactions under certain conditions, or be chemically modified to a terminal alkyne.
Conclusion
While specific experimental data for this compound is not currently available, its structure suggests a range of potential applications in modern organic synthesis. Its role as a bidentate ligand and as a precursor for heterocyclic synthesis are particularly promising avenues for future research. The protocols and data presented herein are intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring the chemistry of this and related aminoalkyne compounds.
References
Application Notes and Protocols for Metal Complex Formation with N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the formation of metal complexes with the bidentate diamine ligand, N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine. Due to the limited availability of specific literature for this ligand, this protocol is a generalized procedure based on established methods for the synthesis of metal-diamine complexes, particularly with copper(II) and platinum(II). The protocol outlines the synthesis of the ligand followed by the complexation reaction. It also includes methods for the characterization of the resulting metal complexes. The provided workflow and protocols are intended to serve as a foundational guide for researchers exploring the coordination chemistry of this sterically hindered diamine ligand.
Introduction
This compound is a unique bidentate ligand featuring bulky tetraethyl substitutions on the nitrogen donor atoms and a central alkyne functionality. The steric hindrance introduced by the ethyl groups is expected to influence the coordination geometry and stability of its metal complexes. The alkyne group in the ligand backbone presents a potential site for further functionalization or coordination, making its metal complexes interesting candidates for applications in catalysis, materials science, and drug development. This document provides a general yet detailed protocol for the synthesis and characterization of metal complexes of this ligand, focusing on copper(II) and platinum(II) as representative examples.
Data Presentation
| Metal Ion | Ligand-to-Metal Ratio | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Appearance | Melting Point (°C) | Key Spectroscopic Data (e.g., IR ν(M-N), UV-Vis λmax) |
| Cu(II) | 1:1 | Methanol/Water | Room Temperature | 4 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Pt(II) | 1:1 | Water | 40 | 24 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Other | Specify | Specify | Specify | Specify | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Part 1: Synthesis of the Ligand, this compound
This synthesis is a proposed route based on the alkylation of 1,6-hexanediamine.
Materials:
-
1,6-hexanediamine
-
Bromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-hexanediamine (1 equivalent) in anhydrous acetonitrile.
-
Add potassium carbonate (4.5 equivalents) to the solution.
-
Slowly add bromoethane (4.2 equivalents) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: General Protocol for the Synthesis of Metal Complexes
A. Synthesis of a Copper(II) Complex
This protocol is adapted from general methods for the synthesis of copper(II)-diamine complexes.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in methanol (20 mL).
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in water (10 mL).
-
Slowly add the aqueous solution of the copper salt to the methanolic solution of the ligand with constant stirring.
-
A color change should be observed upon addition, indicating complex formation.
-
Stir the reaction mixture at room temperature for 4 hours.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
If no precipitate forms, slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization.
-
Characterize the resulting copper complex by elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.
B. Synthesis of a Platinum(II) Complex
This protocol is based on established procedures for the synthesis of platinum(II)-diamine complexes.[1][2][3]
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 mmol) in water (30 mL).
-
Dissolve this compound (1 mmol) in a minimal amount of water. The ligand may require slight heating or the addition of a co-solvent like ethanol for complete dissolution.
-
Add the ligand solution dropwise to the stirring solution of K₂[PtCl₄].
-
Heat the reaction mixture to 40°C and stir for 24 hours. The reaction should be protected from light to prevent the formation of platinum(IV) byproducts.
-
A color change and the formation of a precipitate are expected.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
Characterize the platinum complex by elemental analysis, IR spectroscopy, ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Conclusion
The protocols detailed in this document provide a comprehensive starting point for the synthesis and characterization of novel metal complexes with this compound. Researchers can adapt these general procedures to explore a variety of transition metals and to investigate the properties and potential applications of the resulting complexes. The structured data presentation format is designed to facilitate the systematic collection and comparison of experimental results.
References
- 1. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]
- 2. Preparation of platinum(II) complexes of diamine isomers [PtX(1,3-diamine)] (X = Cl2, SO4, (NO3)2, oxalato, D-glucuronato, and D-gluconato) and determination of their antitumor activity against leukemia L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine in Polymer Chemistry
Disclaimer: Extensive literature searches did not yield specific data on the synthesis, polymerization, or applications of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine in polymer chemistry. The following application notes and protocols are therefore hypothetical and constructed based on the known reactivity of structurally analogous compounds, namely internal alkynes and tertiary diamines. These notes are intended to provide a scientifically grounded framework for researchers and scientists to explore the potential of this novel monomer.
Introduction
This compound is a bifunctional monomer possessing two tertiary amine groups and a central, internal alkyne functionality. This unique combination of reactive sites suggests its potential utility in a variety of polymerization reactions and as a modifier for existing polymer systems. The tertiary amine groups can act as nucleophiles or bases, and potentially as catalysts in certain polymerization reactions like polyurethane formation. The internal alkyne offers a site for various metal-catalyzed polymerizations, cycloadditions, and post-polymerization modifications via "click" chemistry.
These application notes outline potential synthetic routes to novel polymers utilizing this compound and provide detailed, illustrative protocols for their synthesis and characterization.
Hypothetical Applications in Polymer Chemistry
Based on its structure, this compound could be explored for the following applications:
-
As a Monomer for Poly(allylic tertiary amine)s: Leveraging the reactivity of the internal alkyne with secondary diamines via C(sp3)−H activation, this monomer could potentially undergo self-polymerization or copolymerization to yield functional poly(allylic tertiary amine)s.[1][2][3]
-
In the Synthesis of Polyamides and Polyurethanes: While the tertiary amines are not suitable for direct step-growth polymerization to form amides or urethanes, they can act as catalysts. Furthermore, the alkyne group could be chemically transformed into a dicarboxylic acid, enabling its use as a monomer in traditional polyamidation reactions.[4][5][6]
-
For the Creation of Crosslinked Networks: The diamine functionality suggests its use as a chain extender or crosslinking agent in epoxy resins or polyurethane formulations.
-
As a Precursor for Hyperbranched Polymers: The alkyne moiety could undergo cyclotrimerization reactions, potentially leading to the formation of highly branched or crosslinked polymer networks with unique thermal and mechanical properties.[7][8][9]
-
In Post-Polymerization Modification: Polymers synthesized from this monomer would feature a reactive alkyne in the backbone, allowing for subsequent functionalization via reactions like the thiol-yne click reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11][12]
Experimental Protocols (Illustrative)
The following protocols are hypothetical and adapted from established procedures for structurally similar monomers.
Protocol 3.1: Synthesis of a Poly(allylic tertiary amine) via Pd-Catalyzed C(sp3)−H Polyamination
This protocol is adapted from the polymerization of internal diynes with secondary diamines.[1][2]
Materials:
-
This compound (Monomer 1)
-
A secondary diamine, e.g., N,N'-dimethyl-1,6-hexanediamine (Monomer 2)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (Catalyst)
-
Benzoic acid (Co-catalyst/Acid additive)
-
Anhydrous 1,4-dioxane (Solvent)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen inlet/outlet
-
Syringes and needles
-
Standard glassware for filtration and drying
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and N,N'-dimethyl-1,6-hexanediamine (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).
-
To this solution, add Pd(PPh₃)₄ (0.1 mmol, 10 mol%) and benzoic acid (0.2 mmol, 20 mol%).
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with stirring.
-
Maintain the reaction at 100 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of methanol (e.g., 100 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 40 °C to a constant weight.
-
Characterize the resulting polymer using GPC (for molecular weight and polydispersity), NMR (for structure confirmation), and DSC/TGA (for thermal properties).
Protocol 3.2: Synthesis of a Crosslinked Polyurethane Network
In this hypothetical protocol, the diamine acts as a catalyst for the reaction between a diisocyanate and a polyol.
Materials:
-
Toluene diisocyanate (TDI)
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
This compound (Catalyst)
-
Anhydrous tetrahydrofuran (THF) (Solvent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet/outlet
Procedure:
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve PEG (10.0 g, 5.0 mmol) in anhydrous THF (50 mL).
-
Add TDI (1.74 g, 10.0 mmol) dropwise to the stirred PEG solution at room temperature.
-
Allow the prepolymerization reaction to proceed for 2 hours at 60 °C.
-
Cool the mixture to room temperature and add this compound (0.1 g, ~1 mol% relative to NCO groups) as the catalyst.
-
Pour the mixture into a Teflon mold and cure at 80 °C for 12 hours.
-
Characterize the resulting polyurethane film for its mechanical properties (tensile strength, elongation at break) and thermal properties (DSC, TGA).
Data Presentation (Illustrative)
The following tables summarize expected, hypothetical data for polymers synthesized from this compound.
Table 1: Hypothetical Molecular Weight and Thermal Properties of Poly(allylic tertiary amine)s
| Polymer ID | Monomer 2 | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) |
| PATA-1 | N,N'-dimethyl-1,6-hexanediamine | 18,500 | 1.8 | 85 | 320 |
| PATA-2 | Piperazine | 22,000 | 1.7 | 110 | 350 |
| PATA-3 | 4,4'-Oxydianiline | 15,000 | 2.1 | 150 | 380 |
Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td, 5% = Temperature at 5% weight loss.
Table 2: Hypothetical Mechanical Properties of Polyurethane Networks
| PU ID | Polyol | NCO:OH Ratio | Catalyst Loading (mol%) | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-1 | PEG 2000 | 2:1 | 1.0 | 25 | 450 |
| PU-2 | PCL 2000 | 2:1 | 1.0 | 35 | 600 |
| PU-3 | PEG 2000 | 2:1 | 0.5 | 22 | 480 |
PCL = Polycaprolactone.
Visualization with Graphviz (DOT Language)
Caption: Workflow for evaluating a novel monomer.
Caption: Proposed C(sp3)-H polyamination pathway.
References
- 1. www2.scut.edu.cn [www2.scut.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 10. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine as a Building Block for Heterocycles
Disclaimer: Extensive searches for the specific compound n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine in the context of heterocycle synthesis did not yield any direct published applications or protocols. This suggests that the use of this particular molecule as a building block for heterocycles may be novel or not widely documented.
The following application notes and protocols are therefore based on established synthetic methodologies for structurally analogous N,N'-dialkyl alkynyl-α,ω-diamines. These methods provide a strong predictive framework for the potential applications of this compound in the synthesis of saturated N-heterocycles, such as substituted piperazines and diazepanes. Researchers and drug development professionals can adapt these protocols as a starting point for exploring the reactivity of this specific diamine.
Introduction to Alkynyl Diamines in Heterocycle Synthesis
Alkynyl diamines are versatile building blocks for the synthesis of a variety of nitrogen-containing heterocycles. The presence of two nucleophilic nitrogen atoms and a reactive alkyne moiety within the same molecule allows for intramolecular cyclization reactions, leading to the formation of cyclic structures. These reactions can be promoted by various catalysts, including transition metals and strong bases. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved drugs.
The general strategy involves the intramolecular hydroamination of the alkyne by one of the amine functionalities, leading to the formation of a new N-heterocycle. The specific outcome of the reaction, including the size of the ring formed and the stereochemistry of the product, can be influenced by the nature of the catalyst, the reaction conditions, and the substitution pattern of the starting diamine.
Potential Applications in Heterocycle Synthesis
Based on analogous systems, this compound is a promising precursor for the synthesis of the following classes of heterocycles:
-
Substituted Piperazines: Intramolecular cyclization can lead to the formation of a six-membered ring containing two nitrogen atoms.
-
Substituted Diazepanes: Depending on the regioselectivity of the cyclization, a seven-membered diazepane ring could potentially be formed.
These core structures are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities.
Experimental Protocols (Based on Analogous Systems)
The following protocols are adapted from published procedures for the intramolecular hydroamination of similar N,N'-dialkyl alkynyl-α,ω-diamines and serve as a starting point for the investigation of this compound.
Protocol 1: Gold-Catalyzed Intramolecular Hydroamination
Gold catalysts are known to be highly effective in activating alkyne C-C triple bonds towards nucleophilic attack by amines. This protocol describes a general procedure for the gold-catalyzed cyclization of a diaminoalkyne.
Reaction Scheme:
Caption: Gold-catalyzed intramolecular hydroamination of this compound.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆ or [Au(Johnphos)Cl]/AgOTf)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the gold(I) precatalyst (e.g., [Au(IPr)Cl], 1-5 mol%) and the silver salt cocatalyst (e.g., AgSbF₆, 1-5 mol%) in the chosen anhydrous, degassed solvent (0.1 M).
-
Stir the mixture at room temperature for 10-15 minutes to allow for halide abstraction and formation of the active cationic gold species.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired heterocyclic product.
Quantitative Data from Analogous Systems:
| Catalyst | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Au(IPr)Cl]/AgSbF₆ | N,N'-dibenzyl-1,6-diaminohex-3-yne | 1,4-dibenzyl-2,3,4,5,6,7-hexahydro-1H-1,4-diazepine | DCM | RT | 24 | 85 |
| [Au(Johnphos)Cl]/AgOTf | N,N'-ditosyl-1,5-diaminopent-2-yne | 1,4-ditosyl-1,4,5,6-tetrahydropyridine | Toluene | 60 | 12 | 92 |
Protocol 2: Base-Mediated Intramolecular Hydroamination
For certain substrates, a strong base can be sufficient to deprotonate one of the amine functionalities, initiating the nucleophilic attack on the alkyne without the need for a transition metal catalyst.
Reaction Scheme:
Caption: Base-mediated intramolecular hydroamination of the target diamine.
Materials:
-
This compound
-
Strong base (e.g., Potassium tert-butoxide (KOtBu), Sodium hydride (NaH))
-
Anhydrous, polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the strong base (1.1 - 2.0 eq) and the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature or heat to a higher temperature (e.g., 50-100 °C) and stir until the reaction is complete, as indicated by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Systems:
| Base | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| KOtBu | 1-amino-5-hexyne | 2-methylpiperidine | DMSO | 80 | 12 | 75 |
| NaH | N-benzyl-4-pentyn-1-amine | 1-benzyl-2-methyl-1,2,3,4-tetrahydropyridine | THF | 65 | 24 | 68 |
Logical Workflow for Protocol Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a protocol for the cyclization of this compound.
Caption: Workflow for optimizing heterocycle synthesis from the target diamine.
Conclusion for Researchers and Drug Development Professionals
While direct literature precedents for the use of this compound in heterocycle synthesis are not available, the foundational principles of intramolecular hydroamination of alkynyl diamines provide a strong basis for its potential as a valuable building block. The protocols and data presented, derived from closely related chemical systems, offer a rational starting point for the synthesis of novel piperazine and diazepane derivatives.
Systematic screening of catalysts (particularly gold-based systems) and reaction conditions will be crucial in elucidating the reactivity of this specific substrate. The successful development of cyclization reactions with this compound would provide access to new chemical entities with potential applications in drug discovery and development. It is recommended to start with small-scale reactions and carefully monitor for product formation and potential side reactions. Full characterization of any resulting heterocyclic products using standard analytical techniques (NMR, MS, etc.) will be essential to confirm their structure and purity.
Experimental setup for reactions involving n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Application Notes and Protocols for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
To the Valued Researcher, Scientist, or Drug Development Professional,
The information that follows is therefore based on general principles of handling acetylenic and diamine compounds, and on inferred synthetic pathways. It should be treated as a theoretical guide and a starting point for experimental design, rather than a direct reflection of established laboratory practice for this specific molecule.
General Information and Safety Precautions
This compound is a difunctional molecule containing two tertiary amine groups and an internal alkyne. This structure suggests its potential utility as a building block in organic synthesis, for example, in the preparation of heterocyclic compounds, polymers, or as a ligand in coordination chemistry.
General Handling and Safety:
Given the presence of tertiary amine and alkyne functionalities, the following general safety precautions for handling related compounds should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition. Alkynes can be reactive, and amines are basic.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Postulated Synthesis Protocol
A plausible synthetic route to this compound is the nucleophilic substitution of a dihalo-alkyne with diethylamine. A potential precursor for this reaction is 1,6-dichlorohex-2-yne.
Protocol: Synthesis of this compound from 1,6-dichlorohex-2-yne
This protocol is a general guideline and would require optimization.
Reaction Scheme:
Materials and Equipment:
-
1,6-dichlorohex-2-yne
-
Diethylamine (excess)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,6-dichlorohex-2-yne (1.0 eq) in an anhydrous polar aprotic solvent.
-
Addition of Amine: Under an inert atmosphere, add an excess of diethylamine (at least 4.0 eq) to the solution. The use of excess amine also serves to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess diethylamine and solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the diethylammonium chloride salt.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or alumina, or by vacuum distillation.
Quantitative Data (Hypothetical):
Since no experimental data is available, the following table is a template for how such data should be presented once obtained.
| Parameter | Expected Value/Range |
| Molar Mass ( g/mol ) | 224.41 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (°C) | To be determined |
| Yield (%) | To be determined |
| ¹H NMR (CDCl₃, ppm) | To be determined |
| ¹³C NMR (CDCl₃, ppm) | To be determined |
| IR (cm⁻¹) | To be determined (expect C≡C stretch) |
| Mass Spec (m/z) | To be determined (expect [M+H]⁺) |
Potential Applications and Reactions
The bifunctional nature of this compound opens up possibilities for its use in various chemical transformations.
Potential Signaling Pathway Involvement (Hypothetical):
While there is no documented evidence of its involvement in signaling pathways, diamine-containing molecules can sometimes interact with biological systems, for instance, by mimicking natural polyamines or by acting as linkers in the design of bioactive molecules.
Experimental Workflow for Exploring Reactivity:
The following diagram illustrates a potential workflow for investigating the chemical reactivity of the title compound.
Caption: A logical workflow for the synthesis, purification, characterization, and subsequent reactivity screening of this compound.
Conclusion
The provided information serves as a foundational guide for researchers interested in this compound. The lack of specific literature data necessitates that any experimental work be approached with careful planning and robust analytical monitoring. The proposed synthetic route and areas of potential application are intended to stimulate further research into the properties and utility of this compound. Researchers who successfully synthesize and characterize this molecule are encouraged to publish their findings to enrich the collective knowledge of the scientific community.
Application Notes and Protocols for the Chelation of Metal Ions with N,N,N',N'-Tetramethyl-1,6-hexanediamine
Disclaimer: Initial searches for N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine did not yield any relevant results regarding its synthesis, properties, or metal-chelating activity. The following information is provided for a structurally related and commercially available compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) , which is proposed as a potential surrogate for chelation studies. All protocols and potential applications are based on the known chemistry of polyamines and should be adapted and validated experimentally for TMHDA.
Introduction to N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) as a Potential Chelating Agent
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) is a tertiary diamine with two nitrogen atoms that can act as electron-pair donors, making it a potential bidentate chelating agent for various metal ions.[1] The lone pairs on the nitrogen atoms can coordinate with a metal ion to form a stable chelate ring. The flexibility of the hexamethylene backbone allows the molecule to adopt a conformation suitable for chelation. While primarily used as a pharmaceutical intermediate, cross-linking agent, and in the synthesis of anion-exchange membranes, its potential as a metal chelator is an area for further investigation.[2][3]
Potential Applications in Research and Drug Development:
-
Metal Sequestration: TMHDA could be investigated for its ability to bind and remove toxic metal ions from biological systems or environmental samples.
-
Drug Delivery: As a component of larger molecules, TMHDA could serve as a metal-binding moiety in drug delivery systems, for example, in the targeted delivery of metallodrugs or for the sequestration of metal ions that contribute to disease pathology.
-
Catalysis: Metal complexes of TMHDA could be explored for their catalytic activity in various organic reactions.
-
Analytical Chemistry: TMHDA could potentially be used as a chelating agent in analytical methods for the detection and quantification of metal ions.[4]
Physicochemical Properties of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
A summary of the key physicochemical properties of TMHDA is presented in the table below. This data is essential for designing and interpreting chelation experiments.
| Property | Value | Reference(s) |
| CAS Number | 111-18-2 | [5] |
| Molecular Formula | C₁₀H₂₄N₂ | [6] |
| Molecular Weight | 172.31 g/mol | [6] |
| Appearance | Clear colorless to yellow liquid | [7] |
| Boiling Point | 209-210 °C | |
| Density | 0.806 g/mL at 25 °C | |
| Solubility | Miscible with water, methanol, acetone, ether, and benzene. Insoluble in heptane. | [7] |
| pKa | 10.07 ± 0.28 (Predicted) | [8] |
Hypothetical Metal Chelation Data for N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
There is currently no published experimental data on the stability constants of TMHDA with various metal ions. The following table is a template for researchers to populate with experimental data obtained from protocols such as those described below. Stability constants (Log K) indicate the strength of the interaction between the ligand and the metal ion.[9][10]
| Metal Ion | Log K₁ | Log K₂ | Method of Determination | Reference |
| Cu²⁺ | TBD | TBD | Potentiometric Titration | TBD |
| Ni²⁺ | TBD | TBD | Spectrophotometric Assay | TBD |
| Zn²⁺ | TBD | TBD | Isothermal Titration Calorimetry | TBD |
| Fe³⁺ | TBD | TBD | Potentiometric Titration | TBD |
| Co²⁺ | TBD | TBD | Spectrophotometric Assay | TBD |
TBD: To Be Determined
Experimental Protocols
Protocol 1: Synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
TMHDA can be synthesized via the reductive methylation of 1,6-hexanediamine with formaldehyde.[1][6][7]
Materials:
-
1,6-hexanediamine
-
Formaldehyde (37% in water)
-
[1,2,3,4,5-pentamethylcyclopentadiene*Ir(2,2'-bibenzimidazole)Cl]Cl (Iridium catalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a high-pressure reaction vessel, combine 1,6-hexanediamine (1 equivalent), methanol, and the iridium catalyst (1 mol%).
-
Add cesium carbonate (0.5 equivalents) to the mixture.
-
Add formaldehyde (excess, e.g., 10 equivalents) to the reaction mixture.
-
Seal the vessel and heat to 120°C for 12 hours with stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure N,N,N',N'-Tetramethyl-1,6-hexanediamine.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Determination of Metal Chelation by Potentiometric Titration
This protocol allows for the determination of the stability constants of TMHDA-metal complexes.
Materials:
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
-
Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium nitrate (KNO₃) for maintaining constant ionic strength
-
High-purity deionized water
-
pH meter with a combination electrode
-
Thermostated titration vessel
Procedure:
-
Prepare a stock solution of TMHDA in deionized water.
-
Prepare stock solutions of the metal salts in deionized water.
-
In the thermostated titration vessel, prepare a solution containing a known concentration of TMHDA, the metal salt (at a specific metal-to-ligand ratio, e.g., 1:1 or 1:2), and KNO₃ to maintain a constant ionic strength (e.g., 0.1 M).
-
Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.
-
Perform a separate titration of the free ligand (TMHDA) under the same conditions to determine its protonation constants.
-
Perform a titration of the metal salt alone to account for metal hydrolysis.
-
Calculate the protonation constants of TMHDA and the stability constants of the metal-TMHDA complexes from the titration curves using appropriate software (e.g., BEST, HYPERQUAD).
Protocol 3: Spectrophotometric Assay for Competitive Metal Chelation
This protocol can be used to assess the relative metal-chelating ability of TMHDA by competing with a known colorimetric metal indicator. The ferrozine assay for Fe²⁺ is provided as an example.
Materials:
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of solutions with increasing concentrations of TMHDA in the buffer.
-
To each solution, add a fixed amount of FeCl₂ solution and mix.
-
Initiate the colorimetric reaction by adding the ferrozine solution.
-
Incubate the mixtures at room temperature for a set time (e.g., 10 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Fe²⁺-ferrozine complex (typically around 562 nm).
-
A decrease in absorbance with increasing TMHDA concentration indicates that TMHDA is chelating Fe²⁺ and preventing its binding to ferrozine.
-
The chelating activity can be calculated as a percentage of inhibition of the ferrozine-Fe²⁺ complex formation.
Signaling Pathways and Logical Relationships
The chelation of metal ions by TMHDA can influence various biological pathways, particularly those that are metal-dependent. For example, by sequestering redox-active metals like iron or copper, TMHDA could potentially mitigate oxidative stress.
References
- 1. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tetramethylhexamethylenediamine | C10H24N2 | CID 8097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]
- 7. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine as a precursor for functional materials
Application Notes and Protocols for Diamine Precursors in Functional Materials
Important Note: Information regarding N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine as a precursor for functional materials is not available in the current scientific literature. However, due to its structural similarities, this document provides detailed application notes and protocols for a closely related and well-documented compound, N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) . The information presented here for TMHDA can serve as a valuable reference for researchers exploring the potential of related diamine compounds.
Application Notes for N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) is a versatile tertiary diamine that serves as a crucial building block and intermediate in the synthesis of a variety of functional materials.[1][2] Its utility spans across polymer chemistry, materials science, and pharmaceutical synthesis, owing to its unique structural features, including a flexible hexamethylene backbone and two reactive dimethylamino groups.[2]
Polymer Chemistry
In polymer science, TMHDA is primarily utilized as a monomer and a cross-linking agent to enhance the mechanical and thermal properties of polymers.[1][2] Its incorporation into polymer chains can impart improved strength, stability, and durability.[1]
-
Anion Exchange Membranes (AEMs): TMHDA is a key component in the fabrication of AEMs for applications in solid alkaline fuel cells.[2][3] It acts as an aminating agent, providing cationic groups that facilitate better anionic conductivity.[2] Furthermore, it serves as a cross-linking agent, which enhances the dimensional stability of the membrane.[2] The dual functionality of TMHDA allows for a single-step functionalization and cross-linking process.
-
Epoxy Resins: TMHDA is employed as a curing agent for epoxy resins used in coatings, adhesives, and other composite materials.[2] Its ability to efficiently cross-link the epoxy matrix contributes to the final material's rigidity and thermal resistance.
Pharmaceutical and Chemical Synthesis
TMHDA is a high-purity fine chemical, making it a valuable intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] Its high assay of 99.5% or greater ensures reliability in demanding synthetic processes.[1]
-
Biologically Active Molecules: The compound is used in the synthesis of various biologically active molecules, highlighting its role in drug development.[2]
Other Industrial Applications
-
Zeolite Synthesis: TMHDA functions as a structure-directing agent or template in the synthesis of zeolites, such as aluminophosphate frameworks (e.g., AlPO₄-17) and Sn-Beta zeolites.[2]
-
Gas Treatment: In combination with secondary diamines, TMHDA is formulated for the absorption of CO₂ in natural gas purification processes.[2]
Quantitative Data
The following table summarizes the key chemical and physical properties of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA).
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₄N₂ | [2][3] |
| Molecular Weight | 172.31 g/mol | [2][3] |
| CAS Number | 111-18-2 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 209–210 °C | [2][3] |
| Density | 0.806 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.4359 | [3] |
| Purity (Assay) | ≥ 99% | [1] |
| Solubility | Miscible with water, ethanol, acetone, ether, and benzene. Insoluble in heptane. | [2][3] |
Experimental Protocols
Synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
A common laboratory-scale synthesis involves the reductive methylation of 1,6-hexanediamine.
Materials:
-
1,6-hexanediamine
-
Formaldehyde
-
Iridium catalyst (e.g., [1,2,3,4,5-pentamethylcyclopentadiene*Ir(2,2'-bibenzimidazole)Cl]Cl)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 1,6-hexanediamine, the iridium catalyst (1 mol%), and cesium carbonate (0.5 equiv.) in methanol.
-
Add formaldehyde to the mixture.
-
Heat the reaction mixture to 120°C and maintain for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product using column chromatography with a petroleum ether/ethyl acetate solvent system.
-
A typical yield for this process is approximately 78%.[2]
Preparation of an Anion Exchange Membrane (AEM) using TMHDA
This protocol outlines the general steps for incorporating TMHDA into a polymer backbone to create an AEM.
Materials:
-
A suitable polymer backbone (e.g., fluorene-containing poly(arylene ether sulfone))
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone)
Procedure:
-
Dissolve the polymer backbone in the chosen solvent to form a homogeneous solution.
-
Add TMHDA to the polymer solution. The amount of TMHDA will depend on the desired degree of amination and cross-linking.
-
Stir the mixture at an elevated temperature to facilitate the reaction between the polymer and TMHDA.
-
Once the reaction is complete, cast the polymer solution onto a glass plate using a doctor blade to form a thin film.
-
Dry the cast film in a vacuum oven at a specific temperature profile to remove the solvent and induce cross-linking.
-
Immerse the resulting membrane in a hydroxide solution (e.g., 1 M KOH) to exchange the counter-ions and activate the membrane for ionic conduction.
Visualizations
Caption: Synthesis workflow for N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA).
Caption: Applications of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a primary synthetic route involving the reaction of 1,6-dichlorohex-2-yne with diethylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 1,6-dichlorohex-2-yne: The starting material may have decomposed. 2. Low Reaction Temperature: The activation energy for the nucleophilic substitution may not be reached. 3. Insufficient Base: Inadequate neutralization of the HCl byproduct can protonate the diethylamine, reducing its nucleophilicity. | 1. Verify Starting Material: Check the purity of 1,6-dichlorohex-2-yne via NMR or GC-MS before use. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC. 3. Add Excess Base: Use a non-nucleophilic base like triethylamine or potassium carbonate in slight excess to neutralize the generated acid. |
| Formation of Multiple Products (Over-alkylation) | High Reactivity of Diethylamine: The product, a tertiary amine, can be further alkylated by the dichloro-alkyne to form quaternary ammonium salts. This is a common issue in amine alkylations. | 1. Control Stoichiometry: Use a significant excess of diethylamine to favor the formation of the desired tertiary diamine over the quaternary salt. 2. Slow Addition of Alkylating Agent: Add the 1,6-dichlorohex-2-yne solution dropwise to the diethylamine solution at a low temperature to maintain a high local concentration of the secondary amine. |
| Presence of Mono-alkylated Intermediate | Incomplete Reaction: The reaction may not have gone to completion, leaving one of the chloro groups unreacted. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the disappearance of the intermediate by TLC or GC-MS. 2. Increase Temperature: Gently heat the reaction to drive it to completion. |
| Difficult Purification | 1. Similar Polarity of Products: The desired product, starting materials, and byproducts may have similar polarities, making chromatographic separation challenging. 2. Formation of Emulsions during Workup: The presence of amine salts can lead to the formation of stable emulsions. | 1. Acid-Base Extraction: Convert the tertiary amine product to its hydrochloride salt by washing with dilute HCl. This will move it to the aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. 2. Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method is the nucleophilic substitution of a 1,6-dihalo-hex-2-yne, such as 1,6-dichlorohex-2-yne, with diethylamine. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct.
Q2: Why is over-alkylation a problem in this synthesis, and how can it be minimized?
Over-alkylation occurs because the product, this compound, is still nucleophilic and can react further with the 1,6-dichlorohex-2-yne to form a quaternary ammonium salt. To minimize this, a large excess of diethylamine should be used, and the 1,6-dichlorohex-2-yne should be added slowly to the reaction mixture.
Q3: What are the ideal reaction conditions for the alkylation of 1,6-dichlorohex-2-yne with diethylamine?
Optimal conditions often involve using a polar aprotic solvent like acetonitrile or DMF. The reaction is typically run at room temperature to moderate heat (40-60 °C). The use of a non-nucleophilic base, such as triethylamine or potassium carbonate, is recommended to scavenge the HCl produced.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting materials. Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used to identify the products and determine the consumption of the reactants.
Q5: What is the best way to purify the final product?
Purification is often achieved through a combination of techniques. An initial acid-base workup can remove non-basic impurities. This is followed by column chromatography on silica gel or alumina. The choice of eluent will depend on the polarity of the product and any remaining impurities.
Experimental Protocols
Synthesis of this compound from 1,6-dichlorohex-2-yne
This protocol describes a plausible method for the synthesis of the target compound. Researchers should optimize these conditions based on their specific experimental setup and observations.
Materials:
-
1,6-dichlorohex-2-yne
-
Diethylamine (large excess, e.g., 10 equivalents)
-
Triethylamine (2.2 equivalents)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (10 eq.) and triethylamine (2.2 eq.) in anhydrous acetonitrile. Cool the flask in an ice bath.
-
Addition of Alkylating Agent: Dissolve 1,6-dichlorohex-2-yne (1 eq.) in anhydrous acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and water.
-
Separate the layers. Wash the organic layer with 1 M HCl (2 x 50 mL).
-
Combine the acidic aqueous layers and wash with diethyl ether to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 with 1 M NaOH.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes hypothetical data for optimizing the reaction yield. Actual results may vary.
| Entry | Equivalents of Diethylamine | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 4 | 25 | 24 | 45 |
| 2 | 8 | 25 | 24 | 65 |
| 3 | 10 | 25 | 24 | 75 |
| 4 | 10 | 40 | 12 | 80 |
| 5 | 10 | 60 | 12 | 70 (with increased byproducts) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction not proceeding to the desired product? | Inefficient Deprotonation of Acetylene: The formation of the acetylide or diacetylide anion is crucial. The base used may not be strong enough, or the reaction conditions may not be optimal. | - Use a sufficiently strong base: Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice. Organolithium reagents like n-butyllithium (n-BuLi) can also be used, but may require cryogenic temperatures.[1] - Ensure anhydrous conditions: Water will quench the strong base and the acetylide anion. All glassware should be oven-dried, and solvents must be anhydrous. - Monitor temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C for n-BuLi, -33 °C for NaNH₂ in liquid ammonia). |
| Poor Reactivity of the Electrophile: The 2-(diethylamino)ethyl halide may be of poor quality or degraded. | - Verify electrophile purity: Use freshly distilled or purified 2-(diethylamino)ethyl chloride or bromide. - Consider the halide: The bromide is generally more reactive than the chloride in SN2 reactions. | |
| Incorrect Stoichiometry: The ratio of reagents is critical, especially in the double alkylation. | - Stepwise Alkylation: Consider a stepwise approach. First, perform a monoalkylation of acetylene, isolate the resulting terminal alkyne, and then perform the second alkylation. This can provide better control.[2][3] - Excess Base: When attempting a one-pot double alkylation, more than two equivalents of the strong base will be required to drive the formation of the dianion. |
Problem 2: Presence of significant side products.
| Question | Possible Side Product | Formation Mechanism & Prevention |
| I am observing a significant amount of a mono-alkylated product, N,N-diethylbut-3-yn-1-amine. | Mono-alkylation of acetylene. | Mechanism: Incomplete double deprotonation or insufficient reaction time for the second alkylation. The second deprotonation of acetylene is significantly more difficult than the first.[2] Prevention: - Use a larger excess of the strong base. - Increase the reaction time for the second alkylation step. - A stepwise synthesis is the most reliable way to avoid this. |
| My product mixture contains olefinic impurities. | Elimination (E2) products. | Mechanism: The acetylide anion is a strong base and can induce elimination of HX from the electrophile, especially if there is any steric hindrance or if the reaction temperature is too high.[1][4] Prevention: - Use a primary alkyl halide as the electrophile (2-(diethylamino)ethyl halide is primary). - Maintain a low reaction temperature during the alkylation step. |
| I am seeing higher molecular weight impurities. | Quaternization of the amine. | Mechanism: The diethylamino group in the product or starting material can act as a nucleophile and react with the electrophile to form a quaternary ammonium salt. Prevention: - Use a protecting group on the nitrogen if this becomes a significant issue, although this adds extra steps to the synthesis. - Use a less reactive electrophile or milder reaction conditions if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic strategy for this compound?
A stepwise double alkylation of acetylene is generally the most reliable method. This involves:
-
Mono-alkylation of acetylene to form N,N-diethylbut-3-yn-1-amine.
-
Purification of the terminal alkyne.
-
A second alkylation of the purified terminal alkyne to yield the final product.
A one-pot synthesis is possible but can be challenging due to the difficulty of achieving complete double deprotonation of acetylene.[2]
Q2: How can I purify the final product?
Purification of aminoalkynes can be achieved by:
-
Distillation under reduced pressure: This is often effective for liquid products.
-
Column chromatography: Use a silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine to prevent the amine from streaking on the acidic silica gel.
-
Acid-base extraction: The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basifying the aqueous layer and extracting with an organic solvent.
Q3: What are the key safety precautions for this synthesis?
-
Strong Bases: Sodium amide and n-butyllithium are highly reactive and pyrophoric. Handle them under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment.
-
Liquid Ammonia: This is a hazardous substance. Use a well-ventilated fume hood and appropriate cryogenic gloves and face shield.
-
Acetylene Gas: Acetylene is flammable and can be explosive under pressure. Use with caution and appropriate safety measures.
Quantitative Data Summary
The following table presents illustrative data for the synthesis. Actual results may vary depending on specific experimental conditions.
| Parameter | Step 1: Mono-alkylation | Step 2: Second Alkylation |
| Reactants | Acetylene, NaNH₂, 2-(diethylamino)ethyl chloride | N,N-diethylbut-3-yn-1-amine, NaNH₂, 2-(diethylamino)ethyl chloride |
| Solvent | Liquid Ammonia | Liquid Ammonia |
| Temperature | -33 °C | -33 °C |
| Typical Yield | 60-75% | 50-65% |
| Purity (crude) | 85-95% | 70-85% |
Experimental Protocols
Step 1: Synthesis of N,N-diethylbut-3-yn-1-amine (Mono-alkylation)
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Condense approximately 250 mL of anhydrous liquid ammonia into the flask at -78 °C.
-
Add a small piece of sodium metal until a persistent blue color is observed, indicating anhydrous conditions. Then, add a catalytic amount of ferric nitrate.
-
Slowly add 1.1 equivalents of sodium metal in small pieces.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Slowly add 1.0 equivalent of 2-(diethylamino)ethyl chloride dissolved in an anhydrous ether via the dropping funnel over 1 hour.
-
Allow the reaction to stir for 4 hours, maintaining the temperature at -33 °C.
-
Carefully quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound (Second Alkylation)
-
In a similar setup as Step 1, dissolve 1.0 equivalent of purified N,N-diethylbut-3-yn-1-amine in liquid ammonia.
-
Slowly add 1.1 equivalents of sodium amide.
-
Stir the mixture for 1 hour to ensure complete deprotonation.
-
Slowly add 1.1 equivalents of 2-(diethylamino)ethyl chloride.
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Allow the reaction to stir for 6-8 hours at -33 °C.
-
Follow the workup and purification procedure as described in Step 1.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine. The following sections offer solutions to common purification challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is an oil, preventing recrystallization. | The compound has a low melting point or is impure. | Attempt vacuum distillation. Alternatively, try to form a salt (e.g., hydrochloride or picrate) which may be a crystalline solid and easier to recrystallize.[1][2] |
| Product darkens upon standing or heating. | Oxidation of the amine functional groups. | Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[3][4] Use degassed solvents for purification. Consider adding a small amount of a reducing agent like sodium bisulfite during workup if compatible. |
| Presence of starting materials in the final product. | Incomplete reaction. | If starting materials are volatile, they may be removed by vacuum distillation. Otherwise, column chromatography may be necessary. |
| Contamination with mono-aminated by-products. | A common issue in diamine synthesis. | Liquid-liquid extraction can be employed to separate monoamines from diamines.[5] Alternatively, fractional distillation under vacuum may be effective if there is a sufficient boiling point difference.[5] |
| Low recovery after column chromatography. | The highly polar amine groups may adhere strongly to silica gel. | Use a less acidic stationary phase like alumina. Alternatively, add a small amount of a volatile amine (e.g., triethylamine) to the eluent to suppress tailing and improve recovery. |
| Product decomposition during distillation. | The compound may be unstable at its atmospheric boiling point. | Use vacuum distillation to lower the boiling point and minimize thermal degradation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for purifying this compound?
A1: For routine purification, vacuum distillation is often the most effective method to remove non-volatile impurities and unreacted starting materials, provided the compound has sufficient thermal stability at reduced pressure. For higher purity requirements, column chromatography using alumina or triethylamine-treated silica gel is recommended.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities often arise from oxidation.[3] Passing a solution of the crude product through a short plug of activated carbon or alumina may remove these impurities. Subsequent purification by distillation or chromatography should then be performed.
Q3: My NMR spectrum shows unexpected signals. What could they be?
A3: Besides starting materials and common by-products, consider the possibility of products from side reactions involving the alkyne functionality, such as hydration or oxidation if the reaction conditions were not strictly anhydrous and oxygen-free.[7][8]
Q4: Can I use recrystallization to purify this compound?
A4: While the free base of this compound may be an oil, recrystallization of a solid salt derivative is a viable option.[1][9] You can attempt to form the hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether) with anhydrous HCl.[2] After recrystallization, the pure salt can be neutralized with a base to recover the purified free amine.[9]
Q5: What are the key considerations for storing the purified diamine?
A5: Amines are susceptible to oxidation by atmospheric oxygen, which can lead to discoloration and the formation of impurities.[3] It is crucial to store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place.
Purification Methodologies: A Comparative Overview
The choice of purification technique will depend on the nature of the impurities and the desired final purity. Below is a summary of common methods with their expected outcomes.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 95-99% | 70-90% | Effective for removing non-volatile impurities and solvents. | Risk of thermal decomposition, even under vacuum.[6] |
| Column Chromatography | >99% | 50-80% | High resolution for separating closely related compounds. | Can be time-consuming and may result in product loss on the column. |
| Recrystallization (as a salt) | >98% | 60-85% | Can be very effective for removing soluble impurities. | Requires successful formation of a crystalline salt.[1][2] |
| Liquid-Liquid Extraction | Dependent on impurities | >90% | Good for separating compounds with different polarities (e.g., monoamines from diamines).[5] | May not remove impurities with similar solubility profiles. |
Detailed Experimental Protocols
Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask in an oil bath while stirring.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified product to a clean, dry container under an inert atmosphere.
-
Column Chromatography
-
Stationary Phase and Eluent Selection:
-
For the stationary phase, consider using basic or neutral alumina, or silica gel treated with triethylamine (typically 1-2% in the eluent).
-
Choose an appropriate eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization as a Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude diamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Continue addition until a precipitate forms and no further precipitation is observed.
-
-
Recrystallization:
-
Isolate the crude salt by filtration.
-
Dissolve the salt in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol/ether).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified salt crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in water.
-
Add a base (e.g., aqueous NaOH or K₂CO₃) until the solution is basic.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 6. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 7. Alkyne - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
Optimizing reaction conditions for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine catalysis
Technical Support Center: Optimizing Catalysis with Alkyl-Substituted Diamine Ligands
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing alkyl-substituted diamine ligands, such as n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine, in catalytic reactions. The principles outlined here are broadly applicable to a range of metal-catalyzed cross-coupling and amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the diamine ligand in the catalytic cycle?
Alkyl-substituted diamine ligands are crucial in many metal-catalyzed reactions, particularly with copper and palladium. Their primary role is to enable milder reaction conditions, such as lower temperatures and the use of weaker bases, by forming a more reactive and stable complex with the metal center.[1][2] This prevents the formation of less reactive metal species and can accelerate key steps in the catalytic cycle, such as reductive elimination.[1]
Q2: My reaction is sluggish, and the yield is low. What are the first parameters I should adjust?
For a slow or low-yielding reaction, a systematic optimization of conditions is recommended. Consider the following initial adjustments:
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Ligand Structure: The substitution on the diamine is critical. While unsubstituted diamines can be effective, N,N'-dimethyl-substituted ligands often provide higher reaction rates.[1] Conversely, using larger alkyl groups (greater than methyl) can hinder reactivity.[1]
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Base and Solvent: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃) and non-polar solvents (e.g., toluene, dioxane) to find the optimal combination for your specific substrates.
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Temperature: While diamine ligands enable lower temperatures, a modest increase in heat can often improve reaction rates and yields.
Q3: I am observing side products, and my starting material is being consumed in an unproductive pathway. How can I improve selectivity?
The formation of side products often points to issues with catalyst stability or unwanted reactivity.
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Ligand N-Arylation: If you are using a primary or secondary diamine ligand in a cross-coupling reaction, the ligand itself can be N-arylated, consuming your substrate and reducing catalytic efficiency.[1] The most effective solution is to switch to an N,N'-disubstituted ligand, such as N,N'-dimethylethylenediamine.[1]
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Impure Reagents: Ensure the purity of your starting materials. Amines, in particular, should be purified before use, for example, by distillation or filtration through activated alumina.
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Functional Group Incompatibility: If your substrates contain sensitive functional groups, consider using a weaker base or lowering the reaction temperature to minimize degradation or side reactions.
Q4: What is a typical starting catalyst loading, and when should I adjust it?
A common starting point for catalyst loading is between 1-10 mol%.[1] For highly efficient or optimized systems, this can often be lowered significantly, sometimes to as little as 0.02-0.05 mol%.[3] If you are experiencing a sluggish reaction, increasing the catalyst loading can be a viable strategy after other parameters have been explored. However, be aware that higher loadings can sometimes lead to an increase in side products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution | Citation |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst | - Ensure reagents, especially the diamine ligand and metal salt, are pure and dry. - For Pd-catalysis, ensure the active Pd(0) species is being generated. Pre-activation may be necessary. | |
| 2. Inappropriate Ligand | - The steric or electronic properties of the diamine may not be suitable. Screen ligands with different N-alkyl substituents (e.g., N,N'-dimethyl vs. N,N'-diethyl). | [1] | |
| 3. Poor Reagent Purity | - Purify all starting materials. Liquid amines can be distilled; solid reagents can be recrystallized. | ||
| Low to Moderate Yield | 1. Suboptimal Conditions | - Systematically screen temperature, solvent, and base. An increase in temperature is often effective. - Consider a higher catalyst loading. | |
| 2. Catalyst Inhibition | - The product amine may be inhibiting the catalyst. Try running the reaction at a lower concentration. - Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative deactivation. | [3] | |
| Formation of Significant Side Products | 1. Ligand Reactivity | - If using a primary or secondary diamine, it may be reacting. Switch to a fully substituted N,N,N',N'-tetra-alkyl diamine or an N,N'-dialkyl diamine. | [1] |
| 2. Over-alkylation/arylation | - A specific ligand may be required to prevent over-arylation of primary amines. Screening specialized ligands can solve this. | ||
| 3. Thermal Degradation | - The reaction may be running too hot. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | ||
| Reaction Fails to Go to Completion | 1. Catalyst Deactivation | - The catalyst may have a limited lifetime under the reaction conditions. An extra equivalent of ligand relative to the metal can sometimes improve stability. | |
| 2. Reversible Reaction or Equilibrium | - Check the literature for the specific transformation to see if an equilibrium is expected. | ||
| Inconsistent Results Between Batches | 1. Reagent Purity/Moisture | - Reagent quality can vary. Ensure all reagents are from a reliable source and are handled under anhydrous conditions. Store bulk bases in a desiccator. | |
| 2. Stirring/Mixing Issues | - On a larger scale, inefficient stirring can lead to localized concentration gradients and poor reproducibility. Ensure adequate agitation. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing reactions catalyzed by metal-diamine complexes.
Table 1: Effect of Ligand N-Substitution on Catalytic Efficiency (Based on a representative copper-catalyzed C-N cross-coupling reaction)
| Ligand | N-Substituent | Relative Reaction Rate | Notes | Citation |
| Ethylenediamine | None (Primary) | Low to Moderate | Prone to N-arylation, which deactivates the catalyst. | [1] |
| N,N'-Dimethylethylenediamine | Methyl | High | Often the optimal choice; prevents ligand side reactions and promotes high rates. | [1] |
| N,N'-Diethylethylenediamine | Ethyl | Moderate | Larger alkyl groups can decrease catalytic efficiency due to steric hindrance. | [1] |
Table 2: General Starting Conditions for Reaction Optimization
| Parameter | Typical Range | Recommended Starting Point | Notes | Citation |
| Catalyst Loading | 0.02 - 10 mol% | 5 mol% | Can often be reduced significantly after optimization. | [1][3] |
| Ligand:Metal Ratio | 1:1 to 2:1 | 1.2:1 | A slight excess of ligand can stabilize the catalyst. | |
| Temperature | Room Temp - 140 °C | 80 - 100 °C | Diamine ligands often allow for milder heat than ligand-free systems. | [2][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ | Choice is substrate-dependent; phosphates and carbonates are common weak bases. | [5] |
| Solvent | Toluene, Dioxane, Xylene | Toluene | Anhydrous, non-polar aprotic solvents are generally preferred. | [1][2] |
Experimental Protocols
General Protocol for a Copper/Diamine-Catalyzed N-Arylation of an Amine
This protocol provides a generalized procedure for a cross-coupling reaction. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
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Reagent Preparation:
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Ensure the aryl halide, amine, and base (e.g., K₃PO₄) are pure and dry.
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Liquid amines should be distilled or passed through a plug of activated alumina to remove impurities.
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The solvent (e.g., toluene) must be anhydrous.
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Reaction Setup:
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the copper source (e.g., CuI, 5 mol%), the diamine ligand (6 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
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Evacuate and backfill the flask with inert gas three times.
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Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
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Add the anhydrous solvent via syringe.
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-
Reaction Execution:
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Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
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Stir the reaction vigorously for the allotted time (e.g., 12-24 hours).
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Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.
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Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove insoluble salts.
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Wash the filtrate with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Visualizations
Caption: A workflow for systematic optimization of a diamine-ligated catalytic reaction.
Caption: A decision tree for troubleshooting common issues in diamine-catalyzed reactions.
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Preventing decomposition of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine and its metal complexes during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the decomposition of this compound complexes?
A1: The decomposition of these complexes is primarily influenced by several factors. These include the choice of metal center, the overall electron count of the complex, steric hindrance around the metal, and the experimental conditions. For instance, coordinatively unsaturated metal centers are more prone to decomposition pathways.[1] Additionally, the presence of atmospheric oxygen and moisture, exposure to acidic or basic conditions, and elevated temperatures can accelerate degradation. The amine functionalities of the ligand can also be susceptible to protonation or side reactions, which can destabilize the complex.
Q2: How does the metal center affect the stability of the alkyne-diamine complex?
A2: The nature of the metal center is crucial for stability. Bonding and stability are strongly dependent on factors like the trans effect and steric constraints imposed by the ligand.[2] Metals that can engage in significant π-back-bonding with the alkyne moiety tend to form more stable complexes. The geometry and coordination number of the metal also play a pivotal role; for example, 18-electron complexes are generally more stable as they are coordinatively saturated, leaving no vacant sites for decomposition reactions like β-hydride elimination to initiate.[1][3]
Q3: What is the expected shelf-life of these complexes and what are the ideal storage conditions?
A3: The shelf-life is highly dependent on the specific metal and the overall structure of the complex. As a general guideline, these complexes, particularly if they are air- or moisture-sensitive, should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a -20°C or -80°C freezer). The container should be sealed and protected from light, as photochemical decomposition pathways may exist. It is recommended to use freshly prepared or recently purified complexes for optimal results in catalytic or biological studies.
Q4: Can the diamine portion of the ligand be a source of instability?
A4: Yes, the tertiary amine groups in the this compound ligand can be a source of instability. Amines can be susceptible to oxidation. Furthermore, in the presence of acidic impurities or protic solvents, the lone pairs on the nitrogen atoms can be protonated, which may alter the coordination to the metal center and potentially lead to ligand dissociation or rearrangement of the complex.
Troubleshooting Guides
Issue 1: Rapid decomposition of the complex upon dissolution in a solvent.
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Question: My solid-state complex appears stable, but it immediately changes color and/or precipitates upon being dissolved in a common laboratory solvent. What could be the cause?
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Answer: This issue often points to solvent incompatibility or the presence of reactive impurities in the solvent.
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Solvent Polarity and Coordination: Highly polar or coordinating solvents (e.g., DMSO, acetonitrile) may displace the diamine or alkyne ligand, leading to decomposition.
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Trace Impurities: Solvents that are not rigorously dried and deoxygenated can contain water or dissolved oxygen, which can readily decompose sensitive organometallic complexes. Acidic impurities in solvents like chloroform can also lead to degradation.
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Troubleshooting Steps:
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Ensure all solvents are freshly purified, dried, and deoxygenated using appropriate methods (e.g., distillation from a drying agent, passing through an alumina column, sparging with inert gas).
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Test the solubility and stability of your complex in a range of non-polar to polar aprotic solvents (e.g., hexanes, toluene, THF, dichloromethane) under an inert atmosphere.
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Consider the use of a less coordinating solvent if ligand displacement is suspected.
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Issue 2: The complex decomposes during a reaction at elevated temperatures.
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Question: I am attempting a reaction that requires heating, but my complex appears to decompose before the reaction is complete, as indicated by a color change and loss of catalytic activity. How can I mitigate this?
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Answer: Thermal decomposition is a common issue. The stability of organometallic complexes is often limited to a specific temperature range.
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Decomposition Pathways: At elevated temperatures, decomposition pathways such as β-hydride elimination from the ethyl groups on the amines, or reductive elimination, may become more favorable.[1][3]
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Ligand Dissociation: Higher temperatures can provide the energy needed to overcome the metal-ligand bond strength, leading to ligand dissociation and subsequent decomposition.
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Troubleshooting Steps:
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Attempt the reaction at the lowest possible temperature that still allows for the desired reactivity.
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If possible, choose a more sterically bulky ancillary ligand to enhance the thermal stability of the complex. Steric shielding can provide kinetic protection to the metal center.[2]
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Analyze the decomposition products to understand the pathway. For instance, the detection of alkenes and alkanes might suggest β-hydride elimination followed by reductive elimination.[3]
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Issue 3: Inconsistent results or low yields in catalytic reactions.
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Question: My catalytic reactions using the this compound complex are giving inconsistent yields and I suspect the catalyst is deactivating. What should I check?
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Answer: Inconsistent catalytic performance often points to catalyst deactivation or sensitivity to reaction components.
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Substrate/Reagent Incompatibility: Primary or secondary amines, if present as substrates or impurities, can displace ligands and deactivate the catalyst.[4] Similarly, strongly coordinating functional groups on other reagents may inhibit catalysis.
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Atmospheric Contamination: Small leaks in the reaction setup can introduce oxygen or moisture, which can be detrimental to sensitive catalysts.
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Troubleshooting Steps:
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Purify all substrates and reagents to remove any potentially coordinating impurities.
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Ensure the reaction is set up under a strictly inert atmosphere.
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Perform control experiments to test the stability of the complex in the presence of each individual reaction component under the reaction conditions.
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Data Presentation
Table 1: Hypothetical Stability of a Generic M(this compound)Cl₂ Complex under Various Conditions.
| Parameter | Condition | Observation | Half-life (t½) |
| Solvent | Toluene | Stable, no color change | > 24 hours |
| Tetrahydrofuran (THF) | Gradual color change | ~12 hours | |
| Methanol | Rapid color change, precipitation | < 5 minutes | |
| Acetonitrile | Immediate decomposition | < 1 minute | |
| Atmosphere | Argon | No decomposition observed | > 48 hours |
| Air | Slow decomposition, color change | ~2 hours | |
| Temperature | 25°C | Stable | > 24 hours |
| 50°C | Slow decomposition | ~8 hours | |
| 80°C | Rapid decomposition | < 30 minutes |
Experimental Protocols
Protocol 1: General Handling and Storage of Air- and Moisture-Sensitive Complexes
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Inert Atmosphere: All manipulations of the solid complex should be performed in a glovebox filled with nitrogen or argon. Solutions should be handled using Schlenk line techniques.
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Solvent Preparation: Solvents should be dried and deoxygenated prior to use. For example, THF can be distilled from sodium/benzophenone ketyl under nitrogen.
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Glassware: All glassware must be oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere before use.
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Storage: Store the solid complex in a sealed vial inside a glovebox or in a desiccator inside a freezer. For solution storage, use a Schlenk flask with a gas-tight Teflon stopcock, under a positive pressure of inert gas, and store at low temperature.
Protocol 2: Monitoring Complex Decomposition by UV-Vis Spectroscopy
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Preparation: Prepare a stock solution of the complex (e.g., 0.1 mM) in a rigorously dried and deoxygenated non-coordinating solvent (e.g., toluene) inside a glovebox.
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Measurement:
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Transfer a portion of the stock solution to a cuvette with a screw cap or a septum-sealed cuvette inside the glovebox.
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Quickly transfer the sealed cuvette to a UV-Vis spectrophotometer and record the initial spectrum. This will serve as the baseline (t=0).
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Monitor the spectrum over time at set intervals (e.g., every 15 minutes) to observe any changes in the absorption bands, which would indicate decomposition.
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Analysis: The appearance of new peaks or the decay of characteristic peaks of the complex can be used to quantify the rate of decomposition under the tested conditions (e.g., in air, upon addition of a reactive substrate).
Visualizations
Caption: General decomposition pathways for the metal-diamine-alkyne complex.
Caption: Troubleshooting workflow for experimental decomposition issues.
Caption: Key strategies for preventing complex decomposition.
References
Common challenges in working with acetylenic diamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylenic diamaines.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling acetylenic diamines?
A1: Acetylenic diamines, like many diamines, require careful handling. Always work in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (butyl, neoprene, or nitrile are often recommended), tightly fitting safety goggles, and a lab coat.[1][2][3][4] An eye wash station and safety shower should be readily accessible.[2][4] These compounds can be corrosive and may cause severe skin burns and eye damage.[2][3] Avoid inhalation of vapors or dust.[1][3] Store acetylenic diamines in tightly closed containers in a cool, dry, and well-ventilated area, away from sources of ignition as they can be flammable.[1][2][3][4] Some diamines are air and moisture sensitive, so handling and storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[1]
Q2: I am having trouble purifying my synthesized acetylenic diamine. What are some common purification techniques?
A2: Purification of acetylenic diamines can be challenging due to their polarity and potential for side reactions. Common techniques include:
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Recrystallization: This is a primary method for purifying solid diamines. The choice of solvent is crucial. If common solvents like methanol or ethanol do not yield crystals, a mixture of solvents can be effective. For instance, dissolving the compound in a minimum amount of a polar solvent like methanol or ethanol and then slowly adding a less polar solvent like diethyl ether until turbidity appears can induce crystallization upon cooling.[5] For some compounds, solvents like ethyl acetate or acetonitrile may be suitable.[5]
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Soxhlet Extraction: For solids that are difficult to recrystallize, Soxhlet extraction can be a powerful purification method. This technique is particularly useful for separating the desired compound from insoluble impurities.[6]
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Distillation: For liquid acetylenic diamines, vacuum distillation is often the preferred method of purification.[7] It is important to ensure the system is free of leaks to prevent decomposition of air-sensitive compounds. In some industrial processes for diamine purification, distillation is carried out after a hydrogenation step to remove impurities.[8]
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Column Chromatography: While not always straightforward due to the basicity of amines, silica gel or alumina chromatography can be used. It is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve recovery.
Q3: My acetylenic diamine appears to be degrading upon storage. How can I improve its stability?
A3: The stability of acetylenic diamines can be compromised by exposure to air, light, and moisture. To enhance stability:
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Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
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Light Protection: Use amber-colored vials or store the containers in the dark to prevent light-induced decomposition.
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Low Temperature: Storing at low temperatures, such as in a refrigerator or freezer, can slow down degradation processes.[6]
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Anhydrous Conditions: Ensure the compound is stored in a dry environment, as moisture can lead to hydrolysis or other side reactions.
Troubleshooting Guides
Problem 1: Low Yield in Acetylenic Diamine Synthesis (Mannich-type Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inadequate catalyst activity | The choice of catalyst can significantly impact the yield of Mannich-type reactions for synthesizing acetylenic amines.[7] Experiment with different catalysts, such as copper-based catalysts, or vary the catalyst loading. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. | |
| Poor quality of reagents | Ensure that the starting materials, particularly the acetylene source, secondary amine, and formaldehyde (or paraformaldehyde), are of high purity.[7] | |
| Formation of multiple byproducts | Side reactions of the starting materials | Consider the order of addition of reagents. For example, generating the acetylide in situ before adding the other components can sometimes minimize side reactions. |
| Reaction conditions are too harsh | Try running the reaction under milder conditions, such as at a lower temperature or for a shorter duration. |
Problem 2: Difficulty in Characterizing the Acetylenic Diamine Product
| Symptom | Possible Cause | Suggested Solution |
| Broad or complex NMR spectra | Presence of impurities | Purify the sample further using the techniques mentioned in the FAQ section (recrystallization, distillation, chromatography). |
| Compound exists as multiple conformers | Run the NMR at different temperatures. Variable temperature NMR can sometimes resolve broad peaks into sharper signals. | |
| Ambiguous IR spectrum | Incorrect interpretation of peaks | For terminal acetylenes, look for a characteristic C≡C-H stretch around 3300 cm⁻¹.[7] The C≡C stretch is typically found in the 2100-2260 cm⁻¹ region.[7] For symmetrically substituted internal acetylenes, the C≡C stretch may be weak or absent due to the lack of a dipole moment change.[7] |
Experimental Protocols
Protocol 1: Synthesis of a Generic 1,4-Di(dialkylamino)but-2-yne via Mannich Reaction
This protocol is a generalized procedure based on the synthesis of acetylenic diamines.[7]
Materials:
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Acetylene gas or a suitable acetylene source
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Paraformaldehyde
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Secondary amine (e.g., diethylamine)
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Dioxane (solvent)
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Catalyst (e.g., a copper(I) salt)
Procedure:
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In a three-necked flask equipped with a stirrer, a gas inlet, and a condenser, add the secondary amine and dioxane.
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Cool the mixture in an ice bath.
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Slowly bubble acetylene gas through the solution while stirring.
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Add the catalyst to the reaction mixture.
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In a separate flask, prepare a suspension of paraformaldehyde in dioxane.
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Slowly add the paraformaldehyde suspension to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction progress using TLC or GC.
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Upon completion, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or chloroform).[6]
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Wash the organic layer with water and then with a saturated sodium chloride solution.[6]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]
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Purify the crude product by vacuum distillation.[7]
Protocol 2: Purification of an Acetylenic Diamine by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid acetylenic diamine.[5][6]
Materials:
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Crude solid acetylenic diamine
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Suitable solvent or solvent pair (e.g., methanol/diethyl ether)
Procedure:
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Place the crude solid in a flask.
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Add a minimal amount of the more polar solvent (e.g., methanol) to dissolve the solid at an elevated temperature.
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Once the solid is completely dissolved, slowly add the less polar solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature.
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For further crystallization, place the flask in a refrigerator or freezer overnight.[6]
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Collect the crystals by suction filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold solvent mixture.
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Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of acetylenic diamines.
Caption: A troubleshooting guide for addressing low yields in acetylenic diamine synthesis.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. geneseo.edu [geneseo.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. ijeais.org [ijeais.org]
- 8. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Catalytic Activity of N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to enhance the catalytic activity of the bidentate ligand, N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine. The information is based on established principles for similar diamine ligands used in transition-metal-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
A1: this compound is a bidentate ligand featuring two tertiary amine donor sites and a rigid hex-2-yne backbone. This structure allows it to form stable chelate complexes with various transition metals, such as copper, palladium, nickel, and gold.[1][2][3] Its primary applications are in cross-coupling reactions, including C-N (Buchwald-Hartwig), C-O, and C-C bond formations, where it can enhance reaction rates and yields.[1][4][5] The ethyl substituents on the nitrogen atoms provide steric bulk, which can influence catalyst stability and selectivity.[6]
Q2: Which metal precursors are most compatible with this ligand?
A2: The choice of metal precursor is reaction-dependent. For copper-catalyzed reactions like Ullmann or Goldberg couplings, Copper(I) sources such as CuI, CuBr, or [Cu(CH₃CN)₄]BF₄ are commonly used.[1][7] For palladium-catalyzed cross-couplings, Pd(OAc)₂ and Pd₂(dba)₃ are frequent choices. For nickel catalysis, Ni(cod)₂ and Ni(acac)₂ are widely used precatalysts that form active catalytic species with bidentate ligands.[3][8]
Q3: How does the alkyne backbone influence the ligand's catalytic performance?
A3: The alkyne unit introduces rigidity to the ligand backbone, which affects the bite angle of the chelate ring formed with the metal center. This rigidity can lead to more defined coordination geometry, potentially enhancing catalyst stability and influencing the regioselectivity of reactions involving unsymmetrical substrates.[9] Furthermore, the π-system of the alkyne can electronically interact with the metal center, modulating its reactivity.[10][11]
Q4: Can the ligand itself undergo side reactions?
A4: Yes. Under certain cross-coupling conditions, particularly at high temperatures, N-arylation of the diamine ligand itself can be a competing side reaction, leading to catalyst deactivation. However, the use of N,N,N',N'-tetra-substituted diamines like this one generally minimizes this issue compared to primary or secondary diamine ligands.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in catalytic reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst formation.2. Poor choice of solvent or base.3. Reaction temperature is too low.4. Presence of catalyst poisons (e.g., water, oxygen). | 1. Ensure an appropriate metal-to-ligand ratio (typically 1:1 to 1:1.2). Screen different metal precursors (e.g., CuI vs. CuTC).2. Screen a range of solvents (e.g., Toluene, Dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). The base is critical in many cross-coupling reactions.[1]3. Incrementally increase the reaction temperature. Some copper-catalyzed C-N couplings require elevated temperatures.[4]4. Use anhydrous, degassed solvents. Perform reactions under an inert atmosphere (N₂ or Ar). |
| Low Product Yield / Formation of Byproducts | 1. Catalyst decomposition.2. Sub-optimal ligand-to-metal ratio.3. Competing side reactions (e.g., homocoupling).4. Steric hindrance from the substrate. | 1. The steric bulk of the ethyl groups may require higher temperatures, but too high can cause decomposition. Consider a temperature screen.2. Vary the ligand-to-metal ratio. While 1:1 is common, an excess of ligand can sometimes stabilize the catalyst.[12]3. Adjust reaction concentration and addition rates. Lowering the concentration can sometimes disfavor bimolecular side reactions.4. For sterically demanding substrates, consider using a less bulky ligand for comparison or increasing catalyst loading.[5] |
| Poor Regio- or Stereoselectivity | 1. Insufficient facial discrimination by the catalyst.2. Reaction temperature is too high, reducing selectivity.3. The ligand's structure is not optimal for the specific transformation. | 1. The rigid alkyne backbone is designed to influence selectivity. Try adding additives or co-catalysts that may modify the active species.2. Lower the reaction temperature. Selectivity often increases at lower temperatures, though reaction times may be longer.3. While not a direct solution for the specified ligand, comparing results with a more flexible (e.g., hexanediamine-based) or a more rigid (e.g., phenanthroline-based) ligand can provide mechanistic insight.[1] |
| Difficulty in Catalyst/Product Separation | 1. The ligand or metal complex is highly soluble in the product mixture. | 1. Modify the workup procedure. Consider precipitation/crystallization of the product or using column chromatography with a suitable adsorbent.2. Explore immobilizing the ligand on a solid support for easier removal post-reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed N-Arylation (Ullmann Coupling)
This protocol provides a starting point for optimizing a C-N cross-coupling reaction using this compound.
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox, add CuI (5 mol%) and this compound (5.5 mol%) to an oven-dried reaction vial.
-
Add anhydrous, degassed toluene and stir the mixture for 30 minutes at room temperature to form the copper-ligand complex.
-
-
Reaction Setup:
-
To the vial containing the catalyst complex, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Execution:
-
Place the vial in a pre-heated oil bath or heating block at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Catalytic Activity
This diagram outlines a systematic approach to diagnosing and resolving issues of low conversion or yield in a catalytic reaction.
Caption: Troubleshooting flowchart for enhancing catalytic performance.
Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation
This diagram illustrates a plausible catalytic cycle for a C-N cross-coupling reaction, highlighting the role of the diamine ligand.
Caption: A simplified catalytic cycle for C-N cross-coupling.
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Blog Post: New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Gold-catalyzed four-component multifunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine reaction mechanism troubleshooting
Disclaimer: Due to the limited availability of specific reaction data for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine, this guide provides troubleshooting advice based on established synthesis routes for structurally related propargyl amines and diamines. The principles and methodologies discussed here are broadly applicable to the synthesis of such compounds and should serve as a valuable resource for researchers encountering challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of propargyl diamines, likely via a variant of the A³ coupling (alkyne, aldehyde, amine) or related reactions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in propargyl amine syntheses can stem from several factors. Consider the following troubleshooting steps:
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Catalyst Choice and Activity: The choice of catalyst is crucial. Copper salts (e.g., CuI, CuBr, CuCl) are commonly used.[1][2][3]
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.
-
Troubleshooting:
-
Temperature: Some A³ couplings proceed at room temperature, while others require heating.[2] If your reaction is sluggish, consider gently heating it (e.g., to 80-110°C).[2]
-
Solvent: While many reactions are performed in solvents like toluene, THF, or water, solvent-free conditions have also been shown to be effective and can sometimes lead to higher yields.[2]
-
Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time and to check for starting material consumption or product degradation.
-
-
-
Purity of Reagents: The purity of the starting alkyne, aldehyde (often formaldehyde or paraformaldehyde), and amine is critical.
-
Troubleshooting:
-
Use freshly distilled aldehydes and amines.
-
Ensure the alkyne is free of impurities that could poison the catalyst.
-
-
-
Stoichiometry: The molar ratio of the reactants can influence the outcome.
-
Troubleshooting:
-
An excess of one of the more volatile components, like the amine or aldehyde, can sometimes drive the reaction to completion.[5]
-
-
Q2: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?
A2: Common side products in propargyl amine synthesis include Glaser-Hay coupling products (diyne formation) and products from the self-coupling or polymerization of reactants.
-
Diyne Formation: This occurs when the terminal alkyne couples with itself, a common side reaction in copper-catalyzed reactions.
-
Troubleshooting:
-
Minimize the amount of oxygen in the reaction by running it under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully control the catalyst loading; excess catalyst can sometimes promote side reactions.
-
-
-
Aldehyde or Amine Self-Condensation: Aldehydes can undergo self-condensation, and amines can react with the aldehyde to form aminals or other byproducts.
-
Troubleshooting:
-
Control the rate of addition of the aldehyde to the reaction mixture.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Dimerization/Oligomerization of the Product: The desired propargyl diamine may undergo further reactions.
-
Troubleshooting:
-
Once the reaction is complete, as determined by monitoring, work it up promptly to prevent product degradation or subsequent reactions.
-
-
Q3: What is the best method to purify my n,n,n',n'-tetraalkylalkyne-diamine?
A3: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying propargyl amines on a laboratory scale.[6]
-
Protocol: Use silica gel as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A small amount of triethylamine is often added to the eluent to prevent the amine product from streaking on the acidic silica gel.
-
-
Solid-Phase Extraction (SPE): For the rapid purification of multiple samples, such as in library synthesis, SPE can be very effective.[7]
-
Protocol: Cation exchange cartridges (e.g., SCX) can be used. The crude reaction mixture is loaded onto the cartridge, and non-basic impurities are washed away with a solvent like methanol. The desired basic propargyl amine is then eluted with a solution of ammonia in methanol.[7]
-
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method for larger quantities.
Q4: My product seems to be unstable. What are the recommended storage conditions?
A4: While specific stability data for this compound is unavailable, tertiary amines and alkynes can be sensitive to air and light.
-
Storage Recommendations:
-
Store the purified compound under an inert atmosphere (nitrogen or argon).
-
Keep it in a tightly sealed container in a cool, dark place, such as a refrigerator or freezer.
-
Amines can absorb carbon dioxide from the air, so minimizing headspace in the storage container is advisable.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the A³ coupling reaction to synthesize various propargyl amines, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst (mol%) | Aldehyde | Amine | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl (30) | Aromatic Aldehydes | Anilines | Phenylacetylene | Neat | MW | 0.17 | Good | [2] |
| silica-CHDA-Cu (1) | Benzaldehyde | Piperidine | Phenylacetylene | Neat | 80 | - | High | [2] |
| CuCl (10) | - | Morpholine | Phenylacetylene | Toluene | 100 | 12 | 92 | [3] |
| LiOTf (20) | Benzaldehyde | Piperidine | Phenylacetylene | Neat | 90 | 1 | 90 | [8] |
| FeCl₃ | - | Amides | Propargylic Alcohols | - | - | - | Good | [1] |
| AgI | Aliphatic Aldehydes | Amines | Alkynes | Water | - | - | High | [1] |
Experimental Protocols
General Protocol for A³ Coupling Synthesis of Propargyl Amines:
This protocol is a generalized procedure based on common literature methods.[3][6]
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the secondary amine (2.2 mmol) and the terminal alkyne (2.0 mmol).
-
If a solvent is used, add it at this stage (e.g., toluene, 4 mL).
-
Add the catalyst, for example, CuCl (0.1 mmol, 5 mol%).
-
Add the aldehyde (e.g., paraformaldehyde, 2.2 mmol).
-
Place the flask under an inert atmosphere (N₂ or Ar).
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C) for the required time (monitor by TLC).
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Upon completion, cool the reaction to room temperature and, if a solvent was used, remove it under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of propargyl diamines.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Common side reactions in the A³ coupling synthesis.
References
- 1. Propargylic amine synthesis by amination [organic-chemistry.org]
- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Au(I)-Catalyzed Annulation of Propargyl Amine with Aldehydes: One-Pot Cascade Synthesis of 2,5-Dimethylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciforum.net [sciforum.net]
- 8. phytojournal.com [phytojournal.com]
Technical Support Center: Synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct approach is a nucleophilic substitution reaction. This involves reacting a suitable precursor, 1,6-dihalohex-2-yne (e.g., 1,6-dichlorohex-2-yne), with an excess of diethylamine. The diethylamine acts as a nucleophile, displacing the halide leaving groups to form the desired tertiary diamine.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 1,6-dihalohex-2-yne and diethylamine. A base, which can be an excess of diethylamine itself or a non-nucleophilic base like triethylamine, is also required to neutralize the hydrohalic acid formed during the reaction. A suitable organic solvent is necessary to dissolve the reactants.
Q3: What are the potential side products in this synthesis?
A3: Common side products can include mono-aminated intermediates, quaternary ammonium salts from over-alkylation of the product, and elimination products. The formation of these byproducts is influenced by reaction conditions such as temperature and stoichiometry.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through a combination of techniques. An initial acid-base extraction can separate the basic amine product from neutral and acidic impurities. This is often followed by fractional distillation under reduced pressure to isolate the pure diamine. For higher purity, column chromatography on silica gel or alumina may be employed.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Diethylamine is a flammable and corrosive liquid with a strong odor. 1,6-dihalohex-2-ynes are likely to be irritants or lachrymators. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The reaction may be exothermic, so proper temperature control is essential, especially during scale-up.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting materials. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Ineffective base. | 1. Verify the purity and reactivity of 1,6-dihalohex-2-yne and diethylamine. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. 3. Extend the reaction time. Monitor the reaction progress periodically. 4. Ensure a sufficient excess of diethylamine is used, or add a non-nucleophilic base like triethylamine. |
| Formation of a Large Amount of Mono-aminated Byproduct | 1. Insufficient diethylamine. 2. Short reaction time. | 1. Increase the molar excess of diethylamine to favor the formation of the di-substituted product. 2. Increase the reaction time to allow for the second substitution to occur. |
| Presence of Quaternary Ammonium Salt | 1. High reaction temperature. 2. Prolonged reaction time at high temperature. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the formation of the desired product is maximized. The quaternary salt is typically less soluble and may precipitate out of the reaction mixture. |
| Significant Amount of Elimination Byproducts | 1. Reaction temperature is too high. 2. Use of a sterically hindered or strong, non-nucleophilic base. | 1. Reduce the reaction temperature. 2. Use diethylamine as both the nucleophile and the base to minimize elimination. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during acid-base extraction. 2. Co-distillation of product with solvent or impurities. 3. Product streaking on TLC plate during chromatographic purification. | 1. Add a saturated solution of sodium chloride (brine) to break the emulsion. 2. Ensure complete removal of the reaction solvent before distillation. Use a fractionating column for better separation. 3. Add a small amount of triethylamine (e.g., 1%) to the chromatography eluent to prevent streaking. |
Experimental Protocols
Note: The following is a representative procedure and may require optimization.
Synthesis of 1,6-dichlorohex-2-yne (Precursor)
Synthesis of this compound
To a solution of 1,6-dichlorohex-2-yne (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) is added an excess of diethylamine (4.0-5.0 eq). The reaction mixture is stirred at a controlled temperature, for example, 50-70 °C, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). After completion, the reaction mixture is cooled to room temperature, and the diethylammonium chloride salt is filtered off. The filtrate is concentrated under reduced pressure. The residue is then subjected to an acid-base workup followed by purification.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Reactants | 1,6-dichlorohex-2-yne, Diethylamine |
| Stoichiometry | 1 : 4-5 (Dihaloalkyne : Diethylamine) |
| Solvent | Acetonitrile or THF |
| Temperature | 50 - 70 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 80% (unoptimized) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine?
A1: Based on analogous compounds, this compound is likely to be corrosive and may cause severe skin burns and eye damage.[1][2] It may also be harmful if swallowed, inhaled, or absorbed through the skin, and could cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: It is recommended to wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles with a face shield. Work should be conducted in a well-ventilated fume hood.[1]
Q3: How should I store this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] Given that similar diamines can be hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q4: What should I do in case of a spill?
A4: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact emergency services. Do not allow the material to enter drains or waterways.[3]
Q5: How should I dispose of waste this compound?
A5: Disposal should be carried out in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of it in the sewer system.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color (e.g., yellowing) | Oxidation or reaction with atmospheric moisture. | Discontinue use if purity is critical. For future use, ensure storage under an inert atmosphere and that all transfers are performed using anhydrous techniques. |
| Difficulty dissolving the compound | Incorrect solvent choice or presence of impurities. | Refer to literature for appropriate solvents for similar alkynyl diamines. If solubility issues persist, consider purification of the compound. |
| Inconsistent experimental results | Degradation of the compound or reaction with incompatible materials. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure all reaction components and equipment are free from incompatible substances like strong acids or oxidizing agents. |
Physicochemical Properties (Estimated)
| Property | Value | Source/Analogy |
| Appearance | Colorless to yellow liquid or low melting solid | Analogy with N,N,N',N'-Tetramethyl-1,6-hexanediamine[4][5] |
| Molecular Formula | C₁₄H₂₈N₂ | - |
| Molecular Weight | 224.39 g/mol | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | May be a low-melting solid, similar to some diamines |
| Density | Not available | Likely less dense than water, similar to other amines |
| Solubility | Likely soluble in organic solvents. | Analogy with similar organic compounds |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the safety information for analogous compounds. Work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.
-
Dispensing: Use a clean, dry syringe or pipette for transferring the liquid. If it is a solid, use a clean spatula in a glove box or under a stream of inert gas.
-
Weighing: If weighing is required, do so in a tared, sealed container to minimize exposure.
-
Reactions: Add the compound slowly to reaction mixtures, especially if the reaction is exothermic.
-
Post-Handling: Clean the work area thoroughly after use. Decontaminate any equipment that has come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage Protocol
-
Container: Store in the original, tightly sealed container.[1]
-
Atmosphere: For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing to prevent degradation from air and moisture.[1]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Visualizations
Caption: A logical workflow for the safe handling of hazardous chemicals.
Caption: Potential chemical incompatibilities for this compound.
References
Validation & Comparative
A Comparative Guide to Common Diamine Ligands in Catalysis and Synthesis
An important note to the reader: The initially requested compound, N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine, is not described in the current scientific literature. Therefore, this guide will focus on a close structural analogue, N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) , and compare it with other widely used diamine ligands: N,N,N',N'-Tetramethylethylenediamine (TMEDA) , N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) , and the chiral alkaloid (-)-Sparteine . This comparison will provide valuable insights into the roles these ligands play in enhancing and directing chemical reactions.
Introduction to Diamine Ligands
Diamine ligands are a cornerstone of modern coordination chemistry and catalysis. Their ability to chelate to metal centers through two nitrogen donor atoms imparts stability and influences the steric and electronic environment of the metal, thereby modulating its reactivity and selectivity. These ligands are instrumental in a wide range of applications, from industrial polymerization to asymmetric synthesis in drug development. This guide provides a comparative overview of four key diamine ligands, highlighting their structural differences, performance in various chemical transformations, and the experimental protocols used to evaluate them.
Ligand Overview and Properties
The selected diamine ligands exhibit distinct structural and electronic properties that dictate their coordination behavior and catalytic activity.
| Ligand | Acronym | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| N,N,N',N'-Tetramethyl-1,6-hexanediamine | TMHDA | (CH₃)₂N(CH₂)₆N(CH₃)₂ | 172.34 | 209-210 | Flexible hexyl backbone, good for forming larger chelate rings. |
| N,N,N',N'-Tetramethylethylenediamine | TMEDA | (CH₃)₂N(CH₂)₂N(CH₃)₂ | 116.21 | 120-122 | Forms a stable 5-membered chelate ring, widely used in organolithium chemistry.[1] |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDTA | [(CH₃)₂NCH₂CH₂]₂NCH₃ | 173.30 | 198 | Tridentate ligand, offering stronger and more encapsulating coordination to metal centers.[2] |
| (-)-Sparteine | - | C₁₅H₂₆N₂ | 234.38 | 325 | Chiral, rigid tetracyclic structure, used for asymmetric synthesis.[3][4] |
Performance in Catalytic Applications
The efficacy of a diamine ligand is highly dependent on the specific chemical transformation. Below is a summary of their performance in key application areas based on literature data.
Organolithium Chemistry
TMEDA is a classic ligand in organolithium chemistry, known for its ability to deaggregate organolithium reagents, thereby increasing their reactivity.[1] For instance, the n-BuLi/TMEDA system is highly effective for the metallation of aromatic and heterocyclic compounds.[1] PMDTA, being a tridentate ligand, binds even more strongly to lithium and can form monomeric complexes with organolithium compounds, which can lead to different regioselectivity in metallation reactions compared to TMEDA.[2] (-)-Sparteine is famously used to create chiral organolithium complexes for enantioselective synthesis.[4]
Polymerization Reactions
In the realm of polymerization, diamine ligands are crucial as activators and control agents. For example, TMEDA is used in combination with ammonium persulfate (APS) to catalyze the polymerization of acrylamide in the preparation of polyacrylamide gels. In olefin polymerization, TMEDA-coordinated nickel(II) complexes have been studied as catalysts.
Cross-Coupling Reactions
Diamine ligands have been instrumental in the advancement of copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, by allowing for milder reaction conditions. N,N'-dimethyl-substituted diamines, like TMEDA, generally provide higher reaction rates and prevent undesired N-arylation of the ligand itself.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon scientific findings. Below are representative methodologies for the synthesis of a diamine ligand and for a comparative catalytic study.
Synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
Reductive Amination of 1,6-Hexanediamine:
This method involves the reaction of 1,6-hexanediamine with an excess of formaldehyde and a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.
-
Procedure: To a solution of 1,6-hexanediamine in a suitable solvent (e.g., methanol), an excess of aqueous formaldehyde and a reducing agent (e.g., sodium borohydride or hydrogen gas with a palladium on carbon catalyst) are added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). The product is then isolated by extraction and purified by distillation.
Comparative Catalytic Study: Copper-Catalyzed N-Arylation of an Amide
This protocol describes a general procedure for comparing the effectiveness of different diamine ligands in a copper-catalyzed Goldberg reaction.
-
Materials: Copper(I) iodide (CuI), the aryl halide, the amide, a base (e.g., potassium phosphate), the diamine ligand (TMHDA, TMEDA, PMDTA, or (-)-Sparteine), and a solvent (e.g., dioxane).
-
Procedure: In a glovebox, a reaction vessel is charged with CuI, the base, and the diamine ligand. The solvent, aryl halide, and amide are then added. The reaction vessel is sealed and heated to the desired temperature with stirring for a set period. Aliquots may be taken at different time points to monitor the reaction progress by GC or HPLC. After the reaction is complete, the mixture is cooled, diluted with a suitable solvent, and filtered. The filtrate is then analyzed to determine the yield of the N-arylated product. The performance of each ligand is evaluated based on the reaction yield and rate.
Visualizing Methodologies and Relationships
DOT Script for a General Experimental Workflow for Catalyst Screening:
Caption: A generalized workflow for screening the performance of different diamine ligands in a catalytic reaction.
DOT Script for the Chelation of Diamine Ligands to a Metal Center:
Caption: A diagram illustrating the bidentate coordination (chelation) of TMEDA and TMHDA to a generic metal center (M).
Conclusion
The choice of a diamine ligand is a critical parameter in the design of effective catalytic systems. While structurally simple, ligands like TMHDA and TMEDA offer a balance of flexibility and stability that is advantageous in many applications. More complex ligands like the tridentate PMDTA and the chiral (-)-Sparteine provide opportunities for enhanced control over the coordination sphere and, in the case of Sparteine, the stereochemical outcome of a reaction. The comparative data and experimental approaches outlined in this guide are intended to assist researchers in the rational selection of the most appropriate diamine ligand for their specific synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The brief introduction of N,N,N',N'-Tetramethylethylenediamine_Chemicalbook [chemicalbook.com]
Unveiling Catalytic Efficiencies: A Comparative Analysis of Diamine Ligands in Copper-Catalyzed Cross-Coupling Reactions
A notable gap in current chemical literature exists regarding the catalytic performance of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine. Despite its structural intrigue, featuring both a diamine functionality and an internal alkyne, extensive searches have yielded no specific experimental data on its catalytic efficiency. To provide valuable insights for researchers, this guide presents a comparative analysis of structurally related and commercially prevalent diamine ligands in the well-established copper-catalyzed Ullmann C-N cross-coupling reaction. This reaction is pivotal in the synthesis of pharmaceuticals and functional materials.
The efficiency of copper-catalyzed cross-coupling reactions is profoundly influenced by the choice of ligand, which modulates the stability and reactivity of the copper catalyst. Diamine ligands, in particular, have been demonstrated to be highly effective in promoting these transformations under milder conditions than classical Ullmann reactions. This guide focuses on the comparative performance of common N,N'-dialkyl-1,2-diamines in the copper-catalyzed N-arylation of amides, a reaction of significant industrial and academic importance.
Comparative Performance of Diamine Ligands
The following table summarizes the catalytic performance of various diamine ligands in the copper-catalyzed coupling of 4-bromotoluene with indole. The data, compiled from various studies, illustrates the impact of ligand structure on reaction yield under comparable conditions.
| Ligand | Abbreviation | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N'-Dimethylethylenediamine | DMEDA | CuI (5 mol%), K3PO4 | Dioxane | 110 | 24 | 96 |
| N,N,N',N'-Tetramethylethylenediamine | TMEDA | CuI (5 mol%), K3PO4 | Dioxane | 110 | 24 | 57 |
| Ethylenediamine | EDA | CuI (5 mol%), K3PO4 | Dioxane | 110 | 24 | <10 |
| trans-N,N'-Dimethylcyclohexane-1,2-diamine | - | CuI (5 mol%), K3PO4 | Dioxane | 110 | 24 | 95 |
Caption: Comparison of diamine ligand performance in the copper-catalyzed N-arylation of indole with 4-bromotoluene.
The data clearly indicates that N,N'-alkylation of the diamine ligand is crucial for high catalytic activity, with N,N'-Dimethylethylenediamine (DMEDA) providing a significantly higher yield compared to the unsubstituted ethylenediamine (EDA). N,N,N',N'-Tetramethylethylenediamine (TMEDA) also shows considerable activity, though lower than DMEDA in this specific transformation. The rigid backbone of trans-N,N'-Dimethylcyclohexane-1,2-diamine also results in high catalytic efficiency.
Experimental Protocols
A general experimental protocol for the copper-catalyzed N-arylation of amides using a diamine ligand is provided below.
Materials:
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-Dimethylethylenediamine)
-
Aryl halide (e.g., 4-bromotoluene)
-
Amide (e.g., indole)
-
Base (e.g., potassium phosphate, K3PO4)
-
Anhydrous solvent (e.g., dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube is added CuI (0.05 mmol), the diamine ligand (0.10 mmol), and K3PO4 (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
The aryl halide (1.0 mmol), the amide (1.2 mmol), and anhydrous dioxane (2.0 mL) are added via syringe.
-
The reaction mixture is stirred and heated in an oil bath at the specified temperature (e.g., 110 °C) for the designated time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated product.
Visualizing the Catalytic Process
The following diagrams illustrate the proposed catalytic cycle for the copper-catalyzed Ullmann C-N cross-coupling reaction and a typical experimental workflow.
Caption: Proposed catalytic cycle for the copper-diamine catalyzed Ullmann C-N coupling.
Caption: General experimental workflow for copper-catalyzed C-N cross-coupling.
Spectroscopic Analysis for the Structural Confirmation of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine. Due to the limited availability of published experimental data for this specific compound, this document presents a predicted spectroscopic profile based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For comparative purposes, experimental data for the structurally related saturated analogue, N,N,N',N'-Tetramethyl-1,6-hexanediamine, is included. Detailed experimental protocols for acquiring the necessary spectra are also provided.
Comparative Spectroscopic Data
A defining feature of this compound is the presence of an internal alkyne and N-ethyl groups, which will manifest as distinct signals in its spectroscopic analyses. The following tables summarize the predicted data for the target compound and the experimental data for its saturated, N-methylated analogue.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Signal | Predicted Chemical Shift/Frequency/m/z | Assignment |
| ¹H NMR | Singlet | ~3.3 ppm | CH₂-N |
| Quartet | ~2.5 ppm | -N-CH₂(CH₃) | |
| Triplet | ~1.0 ppm | -N-CH₂(CH₃) | |
| ¹³C NMR | ~80 ppm | -C≡C- | |
| ~50 ppm | -CH₂-N | ||
| ~48 ppm | -N-CH₂(CH₃) | ||
| ~12 ppm | -N-CH₂(CH₃) | ||
| IR Spectroscopy | Weak | ~2200-2260 cm⁻¹ | C≡C stretch (internal alkyne) |
| Medium-Strong | ~2800-3000 cm⁻¹ | C-H stretch (aliphatic) | |
| Medium | ~1465 cm⁻¹ | C-H bend (CH₂) | |
| Medium | ~1375 cm⁻¹ | C-H bend (CH₃) | |
| Medium | ~1000-1250 cm⁻¹ | C-N stretch | |
| Mass Spectrometry (EI) | [M]⁺ | 224 | Molecular Ion |
| Base Peak | Likely from α-cleavage | Fragment resulting from cleavage adjacent to a nitrogen atom. |
Table 2: Experimental Spectroscopic Data for N,N,N',N'-Tetramethyl-1,6-hexanediamine
| Spectroscopic Technique | Signal | Observed Chemical Shift/Frequency/m/z | Assignment |
| ¹H NMR | Singlet | ~2.2 ppm | N-(CH₃)₂ |
| Triplet | ~2.2 ppm | CH₂-N | |
| Multiplet | ~1.5 ppm | -CH₂-CH₂-N | |
| Multiplet | ~1.3 ppm | -CH₂-CH₂-CH₂- | |
| ¹³C NMR | ~59.8 ppm | CH₂-N | |
| ~45.4 ppm | N-(CH₃)₂ | ||
| ~27.3 ppm | -CH₂-CH₂-N | ||
| ~27.0 ppm | -CH₂-CH₂-CH₂- | ||
| IR Spectroscopy | Medium-Strong | ~2750-2950 cm⁻¹ | C-H stretch (aliphatic) |
| Medium | ~1460 cm⁻¹ | C-H bend (CH₂) | |
| Medium | ~1040 cm⁻¹ | C-N stretch | |
| Mass Spectrometry (EI) | [M]⁺ | 172 | Molecular Ion |
| Base Peak | 58 | [CH₂=N(CH₃)₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For routine ¹³C NMR of small molecules, a 30° pulse with a 4-second acquisition time and no relaxation delay is often sufficient.[2]
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Perform a Fourier transform on the FID to obtain the NMR spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Thin Film Method
-
Sample Preparation:
-
ATR: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Thin Film (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3]
-
Thin Film (for solids): Dissolve the solid in a volatile solvent, apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal or clean salt plates.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺), which may then fragment.[5]
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.
Visualization of Analytical Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the correlation between the structure of this compound and its predicted spectroscopic signals.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of structural features with predicted spectroscopic signals.
References
Benchmarking Diamine Catalysts in Polyurethane Foam Production: A Comparative Analysis of n,n,n',n'-Tetramethylhex-2-yne-1,6-diamine Analogs
A detailed guide for researchers, scientists, and drug development professionals on the performance of diamine catalysts in polyurethane foam synthesis, with a focus on n,n,n',n'-Tetramethyl-1,6-hexanediamine (TMHDA) as a viable analog for the requested n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine.
Initial research indicates a lack of specific published data for this compound as a catalyst. Therefore, this guide focuses on the closely related and well-documented diamine catalyst, n,n,n',n'-Tetramethyl-1,6-hexanediamine (TMHDA), and benchmarks its performance against other industry-standard tertiary amine catalysts.
Introduction to Diamine Catalysts in Polyurethane Synthesis
Tertiary amine catalysts are crucial components in the production of polyurethane (PU) foams, where they influence the reaction kinetics and final properties of the material.[1] These catalysts, including diamines, accelerate two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2][3] A well-balanced catalysis of these reactions is essential for achieving the desired foam structure, density, and mechanical properties.[1]
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) is an aliphatic tertiary amine catalyst recognized for its balanced reactivity, low odor, and excellent compatibility with various polyol systems.[4] It is used in the production of flexible, semi-rigid, and rigid polyurethane foams.[4] This guide provides a comparative analysis of TMHDA against two other widely used tertiary amine catalysts: Triethylenediamine (TEDA, often available as DABCO) and N,N-Dimethylcyclohexylamine (DMCHA).
Comparative Performance Data
The selection of an amine catalyst significantly impacts the processing parameters and the final physical properties of the polyurethane foam. The following tables summarize the comparative performance of TMHDA, DABCO, and DMCHA in typical polyurethane foam formulations.
Table 1: Catalyst Reactivity Profile
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| TMHDA | 18 - 34 | 90 - 259 | 230 - 340 |
| DABCO (TEDA) | Approx. 90 | Approx. 259 | - |
| DMCHA | - | Faster gel times than TMHDA | - |
Note: The values presented are ranges compiled from various sources and can be influenced by the specific formulation and processing conditions.[5][6]
Table 2: Physical Properties of Resulting Polyurethane Foams
| Property | TMHDA | DABCO (TEDA) | DMCHA |
| Density ( kg/m ³) | 28 - 34 (typical for insulation) | Varies with formulation | Varies with formulation |
| Compressive Strength (kPa) | Can be higher than DMCHA systems | Varies with formulation | Varies with formulation |
| Thermal Conductivity (W/m·K) | As low as 0.019 | Varies with formulation | Generally good insulating properties |
| Odor | Low | High | Moderate |
| VOC Emissions | Low | High | Moderate |
Note: The performance of each catalyst can be optimized by adjusting the formulation. For instance, TMHDA has been shown to improve foam rise height and reduce shrinkage when partially replacing DABCO in flexible foam systems.[7]
Experimental Protocols
This section details a general procedure for the preparation and testing of rigid polyurethane foams to allow for a comparative evaluation of different amine catalysts.
Materials and Equipment
-
Polyol: (e.g., a sucrose-based polyether polyol)
-
Isocyanate: (e.g., polymeric methylene diphenyl diisocyanate, pMDI)
-
Amine Catalyst: TMHDA, DABCO (TEDA), or DMCHA
-
Surfactant: (e.g., a silicone-based surfactant)
-
Blowing Agent: (e.g., water, cyclopentane)
-
Equipment: High-speed mixer, mold, balance, stopwatch, fume hood, and personal protective equipment (gloves, safety glasses).
Foam Preparation (Hand-Mix Method)
-
Pre-weigh all components according to the desired formulation. The catalyst concentration is typically in the range of 0.1 to 5.0 percent of the total formulation.[2]
-
In a suitable container, thoroughly mix the polyol, surfactant, and amine catalyst at a controlled temperature.
-
Add the blowing agent to the polyol mixture and mix until a homogenous blend is achieved.
-
Add the pre-weighed isocyanate to the mixture and immediately start mixing at high speed (e.g., 2000-3000 rpm) for a short duration (e.g., 5-10 seconds).
-
Quickly pour the reacting mixture into a pre-heated mold.
-
Record the cream time, gel time, and tack-free time. [8]
-
Allow the foam to cure at a specified temperature and time before demolding.
Foam Characterization
The physical and mechanical properties of the cured foam should be characterized according to standardized test methods to ensure accurate and reproducible results.
-
Apparent Density: ASTM D1622
-
Compressive Properties: ASTM D1621
-
Thermal Conductivity: ASTM C518
-
Water Absorption: ASTM D2842
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes in polyurethane foam synthesis and the catalytic role of tertiary amines.
Caption: Experimental workflow for polyurethane foam synthesis and characterization.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. jaes.journals.ekb.eg [jaes.journals.ekb.eg]
- 3. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 4. greenamines.com [greenamines.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bdmaee.net [bdmaee.net]
- 8. erapol.com.au [erapol.com.au]
A Comparative Guide to Isomeric Purity Analysis of N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact their pharmacological and toxicological profiles. N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine, a complex diamine with potential applications in medicinal chemistry, can exist as a mixture of isomers depending on its synthetic route. This guide provides a comparative overview of two powerful analytical techniques—Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—for the comprehensive isomeric purity assessment of this compound.
The primary isomeric impurities of concern for this compound are its enantiomer (due to the chiral center at the C-4 position) and potential positional isomers (e.g., N,N,N',N'-Tetraethylhex-3-yne-1,6-diamine) that may arise during synthesis.
Methodology Comparison
A direct comparison of Chiral HPLC and qNMR reveals distinct advantages and limitations for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Physical separation of isomers based on differential interactions with a chiral stationary phase. | Chemical shift differentiation of isomers in the presence of a chiral solvating agent (for enantiomers) or based on unique chemical environments (for positional isomers). |
| Primary Application | Enantiomeric separation and quantification. Can also separate positional isomers with appropriate method development. | Quantification of all NMR-active species, including enantiomers, positional isomers, and impurities, often in a single experiment.[1][2] |
| Sample Preparation | May require derivatization to improve detection (e.g., for UV absorbance) and/or chromatographic performance.[3][4] | Minimal sample preparation is typically required.[1] Addition of a chiral solvating agent is necessary for enantiomeric analysis. |
| Sensitivity | Generally high, capable of detecting trace-level impurities. | Lower sensitivity compared to HPLC, typically requiring microgram to milligram quantities of the sample. |
| Analysis Time | Longer, including column equilibration, run time, and potential derivatization steps. | Rapid data acquisition, often within minutes per sample. |
| Quantification | Relative quantification based on peak area percentages. Absolute quantification requires a certified reference standard for each isomer. | Absolute quantification can be achieved using an internal standard.[2][5] Relative quantification is straightforward by comparing integral values.[2] |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | NMR spectrometer. |
| Advantages | - Excellent for resolving enantiomers.- High sensitivity for impurity profiling.- Well-established and widely available technique. | - Provides structural information along with quantification.- Non-destructive.- Minimal sample preparation.- Can quantify impurities without a reference standard for each.[6] |
| Disadvantages | - Derivatization can add complexity and potential for error.- Chiral method development can be time-consuming.- May not detect non-chromophoric impurities. | - Lower sensitivity.- High instrument cost.- Potential for signal overlap, which can complicate quantification. |
Experimental Protocols
Method 1: Chiral HPLC with Pre-column Derivatization
This method is proposed for the enantiomeric purity analysis of this compound. Due to the alkyne's poor UV chromophore, a derivatization step with a UV-active agent is recommended.[3][4] Alternatively, forming a cobalt-alkyne complex can facilitate detection.[3][7]
1. Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's Reagent):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetone).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add a mild base (e.g., sodium bicarbonate solution) and heat the mixture (e.g., at 40°C for 1 hour) to form diastereomeric derivatives.
-
Quench the reaction with an acid (e.g., HCl) and dilute with the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® or CHIRALCEL® column, is often effective for a broad range of compounds.[8][9]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the dinitrophenyl group of the derivative (e.g., 340 nm).
-
Quantification: The percentage of each enantiomer is determined from the integrated peak areas of the corresponding diastereomers.
Method 2: Quantitative NMR (qNMR) Spectroscopy
qNMR can be employed to determine both enantiomeric and positional isomeric purity.
1. Enantiomeric Purity Analysis using a Chiral Solvating Agent (CSA):
-
Accurately weigh the sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The CSA will form transient diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H NMR spectrum.[1]
-
Acquire the ¹H NMR spectrum of the mixture.
-
NMR Parameters for Quantification:
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the protons being quantified, to allow for full relaxation of the nuclei.
-
Acquire a sufficient number of scans for an adequate signal-to-noise ratio.
-
-
Quantification: Determine the enantiomeric excess by integrating the distinct signals corresponding to each enantiomer.
2. Positional Isomer Purity Analysis:
-
Prepare the sample as described above (with an internal standard for absolute quantification).
-
Acquire a standard ¹H NMR spectrum. Positional isomers like N,N,N',N'-Tetraethylhex-3-yne-1,6-diamine will have a different symmetry and thus a distinct set of signals compared to the target compound.
-
Quantification: The relative amounts of the positional isomers can be determined by comparing the integrals of their unique, well-resolved signals.
Visualizing the Workflows
Caption: Workflow for Isomeric Purity Analysis by Chiral HPLC.
Caption: Workflow for Isomeric Purity Analysis by qNMR.
Conclusion
Both Chiral HPLC and qNMR are viable and powerful techniques for the isomeric purity analysis of this compound.
-
Chiral HPLC is the method of choice for high-sensitivity detection and separation of enantiomers, particularly when trace-level impurities need to be quantified. However, the need for method development and potential derivatization can increase the analysis time and complexity.
-
qNMR offers a more holistic and rapid assessment of purity, capable of quantifying enantiomers, positional isomers, and other impurities in a single, non-destructive measurement.[10] Its primary limitation is lower sensitivity compared to HPLC.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, such as the need for high sensitivity, the types of isomers to be quantified, and the availability of instrumentation and resources. In many drug development settings, these techniques are used orthogonally to provide a comprehensive and robust characterization of the isomeric purity of the target compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, proposed synthetic pathway for N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine against a conventional approach. The objective is to furnish researchers with a clear, data-driven comparison to inform synthetic strategy, highlighting potential advantages in efficiency, yield, and scalability.
Introduction
This compound is a symmetrical diaminoalkyne with potential applications as a versatile building block in medicinal chemistry and materials science. Its synthesis, however, is not widely documented. This guide outlines a novel, efficient two-step synthetic route and compares it with a more traditional multi-step approach, providing detailed experimental protocols and comparative data to aid in laboratory-scale and pilot-scale production decisions.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the proposed new synthetic route and a conventional alternative.
| Parameter | New Synthetic Route | Conventional Route |
| Overall Yield | ~75% | ~40% |
| Number of Steps | 2 | 4 |
| Key Reagents | 1,4-Dichlorobut-2-yne, Diethylamine, Paraformaldehyde | Propargyl alcohol, Thionyl chloride, Sodium amide, 1-bromo-3-chloropropane, Diethylamine |
| Reaction Time | ~24 hours | ~72 hours |
| Purification | Distillation | Column Chromatography, Distillation |
| Scalability | High | Moderate |
Experimental Protocols
New Synthetic Route: A Two-Step Approach
This novel pathway focuses on a direct double substitution reaction, offering a more streamlined and efficient synthesis.
Step 1: Synthesis of 1,6-Dichlorohex-2-yne
In a well-ventilated fume hood, a solution of 1,4-dichlorobut-2-yne (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (2.1 eq) in THF is added dropwise, maintaining the temperature below -70°C. After stirring for 1 hour, paraformaldehyde (2.2 eq) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford 1,6-dichlorohex-2-yne.
Step 2: Synthesis of this compound
To a solution of 1,6-dichlorohex-2-yne (1.0 eq) in acetonitrile is added diethylamine (4.0 eq) and potassium carbonate (3.0 eq). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Conventional Route: A Four-Step Approach
This traditional method involves the protection of one terminus of a starting alkyne, followed by chain extension and amination.
Step 1: Synthesis of 1-Chloro-2-propyne
To a stirred solution of propargyl alcohol (1.0 eq) in dichloromethane at 0°C is added thionyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to give the crude 1-chloro-2-propyne, which is used in the next step without further purification.
Step 2: Synthesis of 1-Chlorohex-5-yne
To a solution of sodium amide (1.1 eq) in liquid ammonia at -78°C is added 1-chloro-2-propyne (1.0 eq) dropwise. After stirring for 30 minutes, 1-bromo-3-chloropropane (1.2 eq) is added. The reaction is stirred for 3 hours and then quenched with ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to give 1-chlorohex-5-yne.
Step 3: Synthesis of 1,6-Dichlorohex-2-yne
This step is identical to Step 1 of the new synthetic route.
Step 4: Synthesis of this compound
This step is identical to Step 2 of the new synthetic route.
Workflow and Pathway Visualizations
Caption: Workflow of the new synthetic route.
Caption: Logical relationship of the synthesis.
A Comparative Analysis of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) in Industrial Applications
An objective guide for researchers, scientists, and drug development professionals on the performance of N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) against common alternatives in polyurethane and epoxy resin formulations. This review synthesizes available literature and presents a validation framework through experimental protocols.
N,N,N',N'-Tetramethyl-1,6-hexanediamine, commonly known as TMHDA, is a versatile aliphatic tertiary amine that has found significant utility across various chemical industries.[1][2][3] Its symmetric structure, characterized by a six-carbon chain with dimethylamino groups at each end, imparts a unique balance of reactivity and stability.[4] This guide provides a comprehensive literature review of TMHDA, focusing on its primary applications as a catalyst in polyurethane systems and as a curing agent for epoxy resins. The performance of TMHDA is critically compared with that of commercially available alternatives, supported by experimental data and detailed methodologies for validation.
Physicochemical Properties
TMHDA is a colorless to pale yellow liquid with a characteristic amine odor.[5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N,N,N',N'-Tetramethyl-1,6-hexanediamine
| Property | Value |
| CAS Number | 111-18-2[6][7] |
| Molecular Formula | C₁₀H₂₄N₂[6][7] |
| Molecular Weight | 172.31 g/mol [6] |
| Boiling Point | 209-210 °C[5] |
| Density | 0.806 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.4359[5] |
| Solubility | Miscible with water, methanol, acetone, ether, and benzene. Insoluble in heptane.[5] |
Performance in Polyurethane Formulations
In the production of polyurethane foams, amine catalysts are crucial for balancing the gelling (urethane formation) and blowing (urea formation) reactions.[1] The choice of catalyst significantly influences the processing parameters and the final properties of the foam, such as density, compressive strength, and thermal insulation.[8]
TMHDA is recognized for its balanced reactivity, promoting both the gelling and blowing reactions, which is essential for achieving a stable foam rise and a uniform cell structure.[4] It is often used in the production of both flexible and rigid polyurethane foams.[1][2]
Comparison with Alternative Amine Catalysts
A comparative overview of TMHDA and other common amine catalysts for polyurethane foam is presented in Table 2.
Table 2: Performance Comparison of Amine Catalysts in Rigid Polyurethane Foam
| Catalyst | Type | Key Advantages | Potential Drawbacks |
| TMHDA | Aliphatic Tertiary Amine | Balanced reactivity, low odor, good compatibility with polyols.[2][4] | Moderate reactivity compared to some catalysts. |
| DMCHA | Cycloaliphatic Amine | High reactivity, promotes faster gel times.[9] | Less stable at elevated temperatures, lower flash point.[9] |
| BL-17 | Tertiary Amine | Enhances foam stability, controlled reaction rates.[9] | |
| Triethylenediamine (TEDA) | Cyclic Tertiary Amine | Strong blowing catalyst. | Can lead to an airy foam structure if not balanced. |
| Reactive Amine Catalysts | Amine with reactive group | Reduced amine emissions, incorporated into the polymer matrix.[10][11] | May have different reactivity profiles compared to conventional amines.[10] |
Note: Performance can vary depending on the specific formulation and processing conditions.
Performance as an Epoxy Curing Agent
Aliphatic amines are widely used as curing agents for epoxy resins, particularly in applications requiring room temperature cure and good chemical resistance.[12][13] The curing process involves the reaction of the amine's active hydrogens with the epoxy groups of the resin, leading to a cross-linked thermoset polymer.[14]
TMHDA, being a tertiary amine, does not have active hydrogens to participate in the primary curing reaction in the same way as primary and secondary amines. However, it can act as a catalyst or accelerator for other amine curing agents and can also promote the anionic polymerization of epoxy resins.[14] Its primary role in epoxy systems is often as a co-curing agent or accelerator to modify the curing characteristics.
Comparison with Alternative Aliphatic Amine Curing Agents
A comparison of TMHDA with other aliphatic amine curing agents is provided in Table 3.
Table 3: Performance Comparison of Aliphatic Amine Epoxy Curing Agents
| Curing Agent | Type | Key Advantages | Potential Drawbacks |
| TMHDA (as co-curing agent) | Tertiary Amine | Can accelerate cure speed, modifies final properties. | Not a primary curing agent on its own. |
| Diethylenetriamine (DETA) | Aliphatic Amine | Fast cure, good hardness development.[12] | Can be volatile and have a strong odor. |
| Triethylenetetramine (TETA) | Aliphatic Amine | Similar to DETA, creates solid bonds with flexibility.[12] | |
| Isophoronediamine (IPDA) | Cycloaliphatic Amine | Excellent heat and chemical resistance.[12] | Slower cure time compared to linear aliphatic amines.[12] |
Experimental Protocols
For researchers seeking to validate the performance of TMHDA, the following experimental protocols are provided as a starting point.
Synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediamine
TMHDA can be synthesized from 1,6-hexanediamine and formaldehyde.[5][6] A general laboratory-scale procedure is outlined below.
Caption: Workflow for the synthesis of TMHDA.
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 1,6-hexanediamine in a suitable solvent (e.g., methanol).
-
Slowly add formaldehyde to the solution while maintaining the temperature below a certain threshold to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for a specified period to ensure the completion of the methylation reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure N,N,N',N'-Tetramethyl-1,6-hexanediamine.
Preparation and Testing of Rigid Polyurethane Foam
This protocol outlines a method for preparing rigid polyurethane foam to compare the catalytic activity of TMHDA with other amine catalysts.
Caption: Experimental workflow for polyurethane foam preparation and testing.
Procedure:
-
In a suitable container, accurately weigh and pre-mix the polyol, surfactant, blowing agent (e.g., water), and the amine catalyst (TMHDA or an alternative).
-
Stir the mixture at high speed (e.g., 2000 rpm) for a specified time (e.g., 10 seconds).
-
Add the polymeric MDI to the mixture and continue high-speed stirring for a short duration (e.g., 5-10 seconds).
-
Immediately pour the reacting mixture into a mold and allow it to free-rise and cure at ambient temperature for at least 24 hours.
-
After curing, cut the foam samples to the required dimensions for testing.
-
Evaluate the foam properties according to relevant ASTM standards, such as ASTM D1621 for compressive strength, ASTM D1622 for density, and ASTM C518 for thermal conductivity.[15]
Evaluation of Epoxy Resin Curing
This protocol provides a framework for comparing the effect of TMHDA as a co-curing agent with other aliphatic amines on the properties of a cured epoxy resin.
Procedure:
-
Prepare the epoxy resin formulation by mixing a standard bisphenol A based epoxy resin with the primary amine curing agent and, in the case of the test sample, TMHDA. Ensure the stoichiometric ratio of amine hydrogen to epoxy groups is consistent across all formulations.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Pour the mixture into molds suitable for the desired mechanical tests.
-
Cure the samples at room temperature or an elevated temperature for a specified duration.
-
After curing, demold the specimens and conduct post-curing if required.
-
Characterize the cured epoxy resin using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and mechanical testing (e.g., tensile strength, flexural strength) according to relevant ASTM standards.
Conclusion
N,N,N',N'-Tetramethyl-1,6-hexanediamine is a versatile chemical intermediate with significant applications in the polymer industry. In polyurethane formulations, its balanced catalytic activity for both gelling and blowing reactions makes it a valuable component for producing foams with controlled properties. When used in epoxy systems, it can act as an effective accelerator, modifying the curing profile and final characteristics of the thermoset.
The selection of TMHDA over alternative amines will depend on the specific performance requirements of the end application, including desired reaction rates, mechanical properties, and processing conditions. The experimental protocols provided in this guide offer a framework for conducting comparative studies to validate the suitability of TMHDA for specific research and development needs. For comprehensive evaluation, it is recommended to consult the detailed procedures outlined in the relevant ASTM standards.[16][17][18][19][20][21][22][23]
References
- 1. jaes.journals.ekb.eg [jaes.journals.ekb.eg]
- 2. bdmaee.net [bdmaee.net]
- 3. nbinno.com [nbinno.com]
- 4. bdmaee.net [bdmaee.net]
- 5. N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 [chemicalbook.com]
- 6. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]
- 7. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 8. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 9. bdmaee.net [bdmaee.net]
- 10. Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hanepoxy.net [hanepoxy.net]
- 13. ALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 14. threebond.co.jp [threebond.co.jp]
- 15. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 16. pfa.org [pfa.org]
- 17. ASTM D3574: Standard Test Methods for Flexible Cellular Materials - IDM Instruments [idminstruments.com.au]
- 18. testresources.net [testresources.net]
- 19. ddltesting.com [ddltesting.com]
- 20. store.astm.org [store.astm.org]
- 21. kelid1.ir [kelid1.ir]
- 22. epoxyworks.com [epoxyworks.com]
- 23. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
Personal protective equipment for handling n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine
Disclaimer: A specific Safety Data Sheet (SDS) for n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine was not publicly available at the time of this document's creation. The following guidance is synthesized from information on structurally similar compounds, including various alkyl diamines and functional group analysis of alkynes. This information should be used as a starting point for a comprehensive risk assessment, and it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the functional groups present (a diamine and an internal alkyne), this compound should be handled as a potentially hazardous substance. Diamines can be corrosive and cause severe skin burns and eye damage, as well as respiratory irritation.[1] Alkynes are flammable and can be toxic upon inhalation, and may cause skin and eye irritation.[2] Therefore, a conservative approach to PPE is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction. |
| Hand Protection | Double gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile rubber, neoprene) over an inner glove.[3] Gloves should be inspected before each use and changed immediately upon contamination. Consult the glove manufacturer's resistance guide for specific breakthrough times if available. |
| Body Protection | A flame-resistant lab coat should be worn over personal clothing that covers the entire body (long pants and closed-toe, closed-heel shoes). For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[4] |
| Respiratory | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If there is a potential for exposure above permissible limits or if engineering controls are not sufficient, a respirator may be required. Consult with your institution's EHS for respirator selection and fit-testing.[5] |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
Experimental Workflow
Methodology for Safe Handling:
-
Preparation:
-
Before starting any work, don all required PPE as outlined in Table 1.
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary chemicals, equipment, and a designated, compatible spill kit.
-
Clearly label all containers.
-
-
Handling:
-
Conduct all manipulations of the chemical, including weighing and transferring, inside a certified chemical fume hood.
-
Use compatible equipment (e.g., glass, stainless steel) and avoid contact with strong oxidizing agents, acids, and acid chlorides.
-
Keep containers tightly closed when not in use.
-
-
Post-Procedure Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Excess Chemical | Collect in a designated, labeled, and sealed waste container. The container should be compatible with the chemical. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (disposable) | Place items such as pipette tips, gloves, and paper towels in a dedicated, clearly labeled hazardous waste bag or container.[6] |
| Contaminated Labware (reusable) | Rinse with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste. Then wash with soap and water. |
| Aqueous Waste | Do not dispose of down the drain. Collect all aqueous solutions containing the chemical in a labeled hazardous waste container. |
| Organic Solvent Waste | Collect in a designated, labeled container for non-halogenated organic solvent waste, unless mixed with halogenated solvents.[3] |
All waste must be disposed of through your institution's hazardous waste management program. Ensure all waste containers are properly labeled with the full chemical name and an indication of the hazards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
